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BZiPAR

Cat. No.: B12391866
M. Wt: 1404.4 g/mol
InChI Key: NRNXYRMTOZVNOC-WBUVULFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a fluorogenic substrate for the detection of trypsin activity. This compound is cell-permeable and has been widely used in live-cell imaging studies to investigate intracellular protease activity. Its primary research application is in the study of acute pancreatitis, where it allows for the direct, continuous monitoring of trypsinogen activation within specific cellular compartments, such as endocytic vacuoles in pancreatic acinar cells . The mechanism of action of this compound is based on the properties of the rhodamine 110 fluorophore. The molecule is a bisamide derivative, where the fluorophore is conjugated to two identical tripeptides (CBZ-Ile-Pro-Arg). In this conjugated state, the molecule is non-fluorescent. Upon cleavage by trypsin, the substrate is converted in a two-step process first to a fluorescent monoamide and then to the highly fluorescent rhodamine 110 end product, which has excitation/emission maxima of approximately 496/520 nm . This increase in fluorescence is directly proportional to protease activity, enabling real-time kinetic studies. The specificity of this compound for trypsin has been validated in research settings, where the development of fluorescence in cellular models was inhibited by the trypsin inhibitor benzamidine . This compound is supplied as an off-white to pink solid that is soluble in DMSO and should be stored at 4°C, protected from light . This product is labeled "For Research Use Only" (RUO). RUO products are intended solely for laboratory research purposes and are not intended for use in the diagnosis, prevention, or treatment of human diseases or medical conditions . They are not subject to the regulatory evaluations required for in vitro diagnostic (IVD) products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C70H88Cl2N14O13 B12391866 BZiPAR

Properties

Molecular Formula

C70H88Cl2N14O13

Molecular Weight

1404.4 g/mol

IUPAC Name

benzyl N-[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[6'-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride

InChI

InChI=1S/C70H86N14O13.2ClH/c1-5-41(3)57(81-68(92)94-39-43-19-9-7-10-20-43)63(89)83-35-17-27-53(83)61(87)79-51(25-15-33-75-66(71)72)59(85)77-45-29-31-49-55(37-45)96-56-38-46(30-32-50(56)70(49)48-24-14-13-23-47(48)65(91)97-70)78-60(86)52(26-16-34-76-67(73)74)80-62(88)54-28-18-36-84(54)64(90)58(42(4)6-2)82-69(93)95-40-44-21-11-8-12-22-44;;/h7-14,19-24,29-32,37-38,41-42,51-54,57-58H,5-6,15-18,25-28,33-36,39-40H2,1-4H3,(H,77,85)(H,78,86)(H,79,87)(H,80,88)(H,81,92)(H,82,93)(H4,71,72,75)(H4,73,74,76);2*1H/t41?,42?,51-,52-,53-,54-,57-,58-,70?;;/m0../s1

InChI Key

NRNXYRMTOZVNOC-WBUVULFPSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)CC)NC(=O)OCC7=CC=CC=C7)C8=CC=CC=C8C(=O)O4)NC(=O)OCC9=CC=CC=C9.Cl.Cl

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C(CCCN=C(N)N)NC(=O)C6CCCN6C(=O)C(C(C)CC)NC(=O)OCC7=CC=CC=C7)C8=CC=CC=C8C(=O)O4)NC(=O)OCC9=CC=CC=C9.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

BZiPAR: A Versatile Fluorogenic Substrate for Trypsin and Lysosomal Proteases - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a highly sensitive fluorogenic substrate utilized for the detection and quantification of trypsin and certain lysosomal proteases.[1][2] Its utility stems from its ability to be cleaved by these proteases, resulting in a significant fluorescent signal that can be readily measured. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, kinetic parameters with trypsin, application in lysosomal protease activity assays, detailed experimental protocols, and its relevance in associated signaling pathways.

Upon enzymatic cleavage, the non-fluorescent this compound substrate is converted first to a fluorescent monoamide and subsequently to the highly fluorescent Rhodamine 110.[3][4][5] This process allows for the continuous monitoring of enzyme activity. The resulting fluorescent product has excitation and emission maxima of approximately 498 nm and 521 nm, respectively, making it compatible with standard fluorescein filter sets. A key advantage of the Rhodamine 110 fluorophore is that its fluorescence intensity remains stable across a pH range of 3 to 9.

Data Presentation: Quantitative Data Summary

While specific kinetic parameters for this compound with a wide range of proteases are not extensively documented in publicly available literature, the following tables summarize known kinetic data for trypsin with related substrates to provide a comparative context.

Table 1: Kinetic Parameters of Trypsin with Various Substrates

SubstrateEnzyme SourceKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
Synthetic Peptide (Arg-Leu)Bovine Trypsin8-10-1-2 x 106
Nα-Benzoyl-L-arginine ethyl ester (BAEE)Pancreatic Porcine Trypsin--2.18 x 107
Nα-Benzoyl-L-arginine ethyl ester (BAEE)Recombinant Porcine Trypsin--3.97 x 106
K81P-R119T Mutant TrypsinEngineered--1.002 x 106 (min-1mM-1)
Wild-type TrypsinEngineered--3.244 x 105 (min-1mM-1)

Note: The kcat/Km values provide an indication of the catalytic efficiency of the enzyme for a given substrate.

Table 2: General Properties of this compound

PropertyValueReference(s)
Full Chemical NameRhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride
Molecular FormulaC72H90Cl2N14O13Inferred from structure
Molecular Weight1478.5 g/mol Inferred from structure
Excitation Maximum (cleaved product)~498 nm
Emission Maximum (cleaved product)~521 nm
Cell PermeabilityYes

Experimental Protocols

In Vitro Trypsin Activity Assay using this compound

This protocol provides a general framework for measuring trypsin activity in a purified system. Optimal conditions may vary depending on the specific experimental setup.

Materials:

  • This compound substrate

  • Purified Trypsin

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound stock solution: Dissolve this compound in DMSO to a concentration of 1-10 mM. Store protected from light at -20°C.

  • Prepare working solutions:

    • Dilute the this compound stock solution in Assay Buffer to the desired final concentrations (e.g., in the range of the expected Km).

    • Prepare a series of trypsin dilutions in cold Assay Buffer.

  • Assay setup:

    • Add 50 µL of the this compound working solution to each well of the 96-well plate.

    • To initiate the reaction, add 50 µL of the trypsin dilution to each well.

    • For a negative control, add 50 µL of Assay Buffer without trypsin.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~498 nm and emission at ~521 nm.

  • Data Analysis:

    • Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

    • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can be calculated if the enzyme concentration is known (kcat = Vmax/[E]).

Live-Cell Lysosomal Protease Activity Assay using this compound

This compound is cell-permeant and can be used to measure the activity of certain lysosomal proteases, such as cathepsins, in living cells.

Materials:

  • Cultured cells

  • This compound substrate

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture: Plate cells in a suitable format for the intended analysis (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) and allow them to adhere overnight.

  • This compound Loading:

    • Prepare a working solution of this compound in pre-warmed cell culture medium at a final concentration typically in the low micromolar range (e.g., 1-10 µM). The optimal concentration should be determined empirically for each cell type.

    • Remove the old medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

  • Washing:

    • Gently remove the this compound-containing medium.

    • Wash the cells two to three times with warm PBS or fresh culture medium to remove extracellular substrate.

  • Imaging or Flow Cytometry:

    • Microscopy: Immediately visualize the cells using a fluorescence microscope equipped with filters appropriate for Rhodamine 110 (e.g., a standard FITC filter set). Increased intracellular fluorescence indicates protease activity.

    • Flow Cytometry: Harvest the cells (e.g., by trypsinization, followed by neutralization), resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer with a 488 nm excitation laser and a standard FITC emission filter.

  • Controls:

    • Include untreated cells as a negative control to measure background fluorescence.

    • To confirm that the observed fluorescence is due to the activity of specific proteases, cells can be pre-incubated with a relevant protease inhibitor (e.g., a broad-spectrum cathepsin inhibitor) before adding this compound.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

Trypsin Signaling via PAR2

Trypsin is a known activator of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation and tissue repair. Activation of PAR2 by trypsin initiates a signaling cascade that can lead to the activation of Mitogen-Activated Protein Kinases (MAPK) and other downstream effectors.

Trypsin_PAR2_Signaling Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 Cleavage & Activation G_protein G Protein (Gq, G12/13, Gi) PAR2->G_protein Activates PI3K PI3K PAR2->PI3K Activates PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade AKT AKT PI3K->AKT AKT->MAPK_cascade Rab5a Rab5a Activation AKT->Rab5a Cellular_Response Cellular Response (Proliferation, Inflammation) MAPK_cascade->Cellular_Response MV_Generation Microvesicle Generation Rab5a->MV_Generation

Caption: Trypsin-mediated PAR2 activation and downstream signaling.

Lysosomal Protease (Cathepsin) Involvement in Apoptosis

Lysosomal proteases, particularly cathepsins, can be released into the cytosol upon lysosomal membrane permeabilization (LMP), a key event in some forms of apoptosis. Once in the cytosol, these proteases can cleave pro-apoptotic proteins like Bid, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.

Lysosomal_Apoptosis_Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., Oxidative Stress) LMP Lysosomal Membrane Permeabilization (LMP) Apoptotic_Stimuli->LMP Lysosome Lysosome Cathepsins Cathepsins (e.g., Cathepsin B, L) Cytosolic_Cathepsins Cytosolic Cathepsins LMP->Cytosolic_Cathepsins Release Bid Bid Cytosolic_Cathepsins->Bid Cleavage tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion MOMP MOMP Mitochondrion->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Lysosomal protease-mediated apoptotic pathway.

Experimental Workflows

Workflow for In Vitro Enzyme Kinetics with this compound

in_vitro_workflow start Start reagent_prep Prepare Reagents: - this compound Stock (DMSO) - Assay Buffer - Enzyme Dilutions start->reagent_prep plate_setup Set up 96-well plate: - Add this compound working solution reagent_prep->plate_setup reaction_start Initiate Reaction: - Add enzyme dilutions plate_setup->reaction_start measurement Kinetic Measurement: - Fluorescence reading (Ex/Em ~498/521 nm) reaction_start->measurement data_analysis Data Analysis: - Calculate initial velocity (V₀) - Michaelis-Menten plot measurement->data_analysis results Determine: - Kₘ - Vₘₐₓ - k꜀ₐₜ data_analysis->results end End results->end

Caption: Workflow for determining enzyme kinetics using this compound.

Workflow for Live-Cell Lysosomal Protease Assay

live_cell_workflow start Start cell_plating Plate cells and allow adherence overnight start->cell_plating bzipar_loading Incubate cells with This compound-containing medium cell_plating->bzipar_loading washing Wash cells to remove extracellular substrate bzipar_loading->washing analysis Analyze Intracellular Fluorescence washing->analysis microscopy Fluorescence Microscopy analysis->microscopy flow_cytometry Flow Cytometry analysis->flow_cytometry data_interpretation Data Interpretation: - Compare fluorescence to controls microscopy->data_interpretation flow_cytometry->data_interpretation end End data_interpretation->end

Caption: Workflow for live-cell lysosomal protease activity assay.

Conclusion

This compound is a valuable tool for researchers studying trypsin and lysosomal proteases. Its fluorogenic nature allows for sensitive and real-time monitoring of enzymatic activity both in vitro and in living cells. While specific kinetic data for this compound across a wide range of proteases remains to be fully elucidated, the provided protocols and comparative data offer a solid foundation for its application in research and drug discovery. The ability to measure intracellular protease activity provides a powerful method to investigate the role of these enzymes in complex cellular processes and signaling pathways. Further characterization of this compound's interactions with specific lysosomal cathepsins will undoubtedly expand its utility in understanding the intricate roles of these proteases in health and disease.

References

BZiPAR: A Technical Guide to a Fluorogenic Substrate for Protease Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BZiPAR, chemically known as Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride, is a highly sensitive fluorogenic substrate used for the detection of trypsin and other serine proteases, as well as lysosomal proteases.[1][2] Its utility in research and drug development lies in its ability to provide a robust and continuous measure of enzymatic activity.[3] The core of the this compound molecule is the Rhodamine 110 fluorophore, which is rendered non-fluorescent by the covalent attachment of two peptide chains (N-CBZ-L-isoleucyl-L-prolyl-L-arginine) to its amino groups.[3][4] Proteolytic cleavage of these peptide chains by target enzymes releases the highly fluorescent Rhodamine 110, providing a direct and quantifiable measure of protease activity.

Chemical Structure and Properties

The chemical identity and key properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
Full Chemical Name Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride
Molecular Formula C₇₀H₈₈Cl₂N₁₄O₁₃
Molecular Weight 1404.6 g/mol
CAS Number Not readily available
SMILES String Not readily available
Table 2: Physicochemical and Spectroscopic Properties
PropertyValueCitation
Appearance Off-white to pink solid
Solubility Soluble in DMSO
Storage Conditions Store at 4°C, protect from light
Excitation Wavelength (End Product) 496 nm
Emission Wavelength (End Product) 520 nm

Mechanism of Action: Enzymatic Cleavage Pathway

The detection of protease activity using this compound is based on a two-step enzymatic cleavage process. Initially, the this compound molecule is non-fluorescent. Upon interaction with a target protease, one of the peptide chains is cleaved, resulting in a monoamide intermediate that is fluorescent. A subsequent cleavage of the second peptide chain releases the free Rhodamine 110, which exhibits a significantly higher fluorescence quantum yield.

BZiPAR_Cleavage This compound This compound (Non-fluorescent) Monoamide Monoamide Intermediate (Fluorescent) This compound->Monoamide Cleavage 1 Peptide1 Peptide 1 Rhodamine110 Rhodamine 110 (Highly Fluorescent) Monoamide->Rhodamine110 Cleavage 2 Peptide2 Peptide 2 Protease1 Protease Protease1->this compound Protease2 Protease Protease2->Monoamide

Caption: Enzymatic cleavage of this compound by a target protease.

Experimental Protocols

The following are generalized protocols for performing a fluorometric protease assay using a Rhodamine 110-based substrate like this compound. These should be optimized for the specific enzyme and experimental conditions.

In Vitro Trypsin Activity Assay

This protocol outlines the steps for measuring trypsin activity in a 96-well plate format.

Trypsin_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection A Prepare Assay Buffer (e.g., Tris-HCl, pH 8.0) B Prepare this compound Stock Solution (in DMSO) C Prepare Trypsin Standard Solutions D Prepare Samples E Add Standards and Samples to Plate F Add Assay Buffer G Pre-incubate at 37°C H Initiate reaction by adding This compound working solution I Measure fluorescence kinetically (Ex/Em = 496/520 nm) J Calculate reaction rates

Caption: Workflow for an in vitro trypsin activity assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0.

    • This compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1-10 mM. Store protected from light at -20°C.

    • This compound Working Solution: Dilute the this compound stock solution in Assay Buffer to the final desired concentration (e.g., 10-100 µM).

    • Trypsin Standard: Prepare a stock solution of purified trypsin and create a dilution series in Assay Buffer to generate a standard curve.

    • Samples: Prepare experimental samples in Assay Buffer.

  • Assay Procedure:

    • Add 50 µL of trypsin standards and samples to the wells of a black 96-well microplate.

    • Add 50 µL of Assay Buffer to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding 100 µL of the this compound working solution to each well.

    • Immediately start measuring the fluorescence intensity at an excitation wavelength of ~496 nm and an emission wavelength of ~520 nm.

    • Record data every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence per unit time) for each well.

    • Plot the reaction rates of the trypsin standards against their concentrations to generate a standard curve.

    • Determine the trypsin activity in the experimental samples by interpolating their reaction rates on the standard curve.

Lysosomal Protease Activity in Live Cells

This protocol provides a general framework for measuring intracellular lysosomal protease activity.

Methodology:

  • Cell Culture:

    • Plate cells in a suitable format (e.g., 96-well black, clear-bottom plate) and culture until they reach the desired confluency.

  • Loading with this compound:

    • Prepare a working solution of this compound in a suitable cell culture medium (e.g., 1-10 µM).

    • Remove the culture medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for a sufficient time to allow for substrate uptake (e.g., 30-60 minutes at 37°C).

  • Measurement:

    • Wash the cells with a buffered saline solution (e.g., PBS) to remove extracellular substrate.

    • Add fresh culture medium or a clear buffer to the wells.

    • Measure the intracellular fluorescence using a fluorescence microscope or a plate reader with the appropriate filter set (Ex/Em = ~496/520 nm).

    • For kinetic measurements, the fluorescence can be monitored over time after the addition of a stimulus that may alter lysosomal protease activity.

Data Interpretation and Considerations

  • Inner Filter Effect: At high substrate or product concentrations, the fluorescence signal may be non-linear due to the inner filter effect. It is important to work within a concentration range where the fluorescence response is linear.

  • Enzyme Kinetics: The two-step cleavage of this compound can complicate detailed kinetic analysis. For precise kinetic studies, it may be necessary to use mathematical models that account for the formation of the monoamide intermediate.

  • Substrate Specificity: While this compound is a good substrate for trypsin, it can also be cleaved by other serine proteases. The specificity of the assay should be confirmed using specific inhibitors or by using purified enzymes.

  • Cellular Assays: When used in live cells, factors such as substrate uptake, efflux, and subcellular localization can influence the measured fluorescence. Appropriate controls should be included to account for these variables.

Conclusion

This compound is a valuable tool for the sensitive and continuous measurement of protease activity. Its high sensitivity and fluorometric readout make it suitable for a wide range of applications, from basic biochemical characterization of enzymes to high-throughput screening of protease inhibitors and studying cellular processes involving proteolysis. Careful experimental design and data analysis are crucial for obtaining accurate and reproducible results with this powerful substrate.

References

Understanding BZiPAR Cell Permeability for Live-Cell Imaging: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the cell permeability of BZiPAR, a fluorescently-labeled PARP1 inhibitor, for applications in live-cell imaging. This compound is a derivative of the potent PARP inhibitor Olaparib (AZD2281), engineered to incorporate a fluorescent reporter for real-time visualization of its intracellular distribution and target engagement. Understanding the dynamics of this compound's entry into and localization within living cells is critical for its effective use in research and drug development.

Quantitative Data on Cell Permeability and Target Engagement

The cell permeability and target engagement of fluorescent PARP inhibitors are influenced by the properties of both the parent inhibitor and the attached fluorophore. The following tables summarize key quantitative data for Olaparib and its fluorescent analogs, which serve as a proxy for this compound's expected performance.

ParameterOlaparib (AZD2281)Olaparib-BODIPY FLThis compound (Anticipated)Reference
Molecular Weight ( g/mol ) 434.46~593Dependent on fluorophore[1]
Calculated logP 2.33.1Dependent on fluorophore[1]
PARP1 IC50 (nM) 512.2In the low nanomolar range[2]
Cellular Uptake Half-life (min) Not Applicable1.2Rapid[1]
Cellular Washout Half-life (min) Not Applicable2.4Rapid in non-target areas[1]

Table 1: Physicochemical and Pharmacokinetic Properties. This table highlights the key properties of the parent PARP inhibitor Olaparib and a fluorescent analog. The addition of a fluorophore can influence molecular weight and lipophilicity (logP), which in turn affects cellular uptake and washout kinetics. This compound is expected to retain a high binding affinity for PARP1.

Cell LineOptimal Concentration for ImagingIncubation TimeObservationReference
MDA-MB-453 (Breast Cancer)3.69 ± 0.13% AD at 60 min60 minutesHighest uptake achieved at 60 minutes, followed by a slight decrease.
Various Cancer Cell Lines10 µM10-30 minutesOptimal for permeability and improving diagnostic accuracy in ex vivo tissues.
U2OS (Osteosarcoma)1 nM to 10 µM (dose-response)1-4 hoursEffective for visualizing PARP1 trapping at sites of DNA damage.

Table 2: Live-Cell Imaging Parameters for Fluorescent PARP Inhibitors. This table provides examples of optimal concentrations and incubation times for fluorescent PARP inhibitors in different cell lines. These parameters should be optimized for each specific cell line and experimental setup.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate assessment of this compound's cell permeability and its application in live-cell imaging.

Cell Culture and Reagents
  • Cell Lines: A human cancer cell line known to express PARP1, such as the U2OS (osteosarcoma) or HeLa (cervical cancer) cell line, is recommended.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

  • DNA Damaging Agent (Optional): Hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS) can be used to induce DNA damage and observe the recruitment of this compound to damage sites.

Protocol for Assessing Cellular Uptake and Localization of this compound

This protocol describes the steps to visualize the cellular uptake and subcellular localization of this compound using fluorescence microscopy.

  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

  • Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • This compound Treatment: On the day of the experiment, replace the culture medium with fresh, pre-warmed medium containing the desired concentration of this compound (e.g., 1-10 µM). A vehicle control (DMSO) should be included.

  • Incubation Time: Incubate the cells with this compound for a predetermined time (e.g., 15-60 minutes) at 37°C.

  • Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove extracellular this compound.

  • Live-Cell Imaging: Immediately image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO₂). Use the appropriate filter set for the fluorophore conjugated to this compound.

  • Image Analysis: Acquire images of the cells, focusing on the subcellular distribution of the fluorescent signal. The nucleus is the primary site of PARP1 localization.

Protocol for Live-Cell Imaging of this compound Recruitment to DNA Damage Sites

This protocol details how to visualize the dynamic recruitment of this compound to sites of DNA damage, a key indicator of its target engagement.

  • Cell Preparation: Prepare cells as described in the previous protocol.

  • This compound Incubation: Treat cells with this compound as described above.

  • DNA Damage Induction:

    • Laser Micro-irradiation: Use a confocal microscope equipped with a UV laser to induce localized DNA damage in a specific region of the nucleus.

    • Chemical Induction: Alternatively, treat cells with a DNA damaging agent such as 1 mM H₂O₂ for 10 minutes.

  • Time-Lapse Imaging: Immediately after inducing DNA damage, begin acquiring time-lapse images of the cells. Capture images at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.

  • Data Analysis: Analyze the time-lapse images to quantify the recruitment and retention of this compound at the sites of DNA damage. An increase in fluorescence intensity at the damaged region indicates the binding of this compound to activated PARP1.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

PARP1_Signaling_Pathway cluster_0 DNA Damage Recognition cluster_1 PARylation and Repair DNA_Damage DNA Single-Strand Break PARP1_inactive PARP1 (inactive) DNA_Damage->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activates PAR Poly(ADP-ribose) (PAR) Polymer PARP1_active->PAR synthesizes NAD NAD+ NAD->PAR Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate DNA_Repair->DNA_Damage resolves

Caption: PARP1 Signaling Pathway in DNA Repair.

BZiPAR_Action cluster_0 Cellular Uptake cluster_1 Target Engagement BZiPAR_extracellular This compound (extracellular) Cell_Membrane Cell Membrane BZiPAR_extracellular->Cell_Membrane permeates BZiPAR_intracellular This compound (intracellular) Cell_Membrane->BZiPAR_intracellular PARP1_active Active PARP1 at DNA damage BZiPAR_intracellular->PARP1_active binds BZiPAR_bound This compound-PARP1 Complex PARP1_active->BZiPAR_bound Fluorescence Fluorescence Signal BZiPAR_bound->Fluorescence emits

Caption: Mechanism of this compound Action for Live-Cell Imaging.

Live_Cell_Imaging_Workflow Start Start: Seed Cells Incubate_24h Incubate 24h Start->Incubate_24h Add_this compound Add this compound to Medium Incubate_24h->Add_this compound Incubate_this compound Incubate (15-60 min) Add_this compound->Incubate_this compound Induce_Damage Induce DNA Damage (Optional) Incubate_this compound->Induce_Damage Wash_Cells Wash with PBS Incubate_this compound->Wash_Cells No Induce_Damage->Wash_Cells Yes Image_Acquisition Live-Cell Imaging (Time-Lapse) Wash_Cells->Image_Acquisition Analyze_Data Analyze Data (Uptake, Localization, Recruitment) Image_Acquisition->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for this compound Live-Cell Imaging.

References

The Dawn of a Brighter Signal: A Technical Guide to the Discovery and Development of Rhodamine 110-Based Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology and drug discovery, the ability to sensitively and accurately measure enzyme activity is paramount. For decades, researchers have sought brighter, more stable, and more specific tools to illuminate the complex enzymatic processes that drive life and disease. This pursuit led to the development of fluorogenic substrates, molecules that remain dark until acted upon by a specific enzyme, at which point they release a burst of light. Among the luminaries in this field, rhodamine 110 has emerged as a particularly brilliant star. First synthesized in 1905, this fluorescent dye has become the cornerstone of a class of exceptionally sensitive enzyme substrates, empowering discoveries in fields ranging from oncology to neurodegenerative disease and beyond.[1]

This technical guide provides an in-depth exploration of the discovery and development of rhodamine 110-based substrates. We will delve into the core principles that govern their function, present key quantitative data on their performance, and provide detailed experimental protocols for their synthesis and application. Furthermore, we will visualize the critical signaling pathways and experimental workflows where these powerful tools are deployed, offering a comprehensive resource for researchers looking to harness the power of rhodamine 110 in their own work.

The Core Principle: From Quenched to Radiant

The elegance of rhodamine 110-based substrates lies in a simple yet powerful mechanism: the transition from a non-fluorescent to a highly fluorescent state upon enzymatic cleavage. Rhodamine 110 is an intensely fluorescent molecule, but this fluorescence is effectively "quenched" when its two amino groups are chemically modified, typically by attaching peptide sequences.[2] This bis-amide derivative is essentially colorless and non-fluorescent.

When a specific protease recognizes and cleaves the peptide bonds, a two-step process is initiated. The first cleavage event produces a mono-amide intermediate, which is fluorescent. The second cleavage releases the free rhodamine 110, which is significantly more fluorescent than the mono-amide, resulting in a substantial increase in the fluorescent signal.[3][4] This "turn-on" mechanism provides a direct and robust measure of enzyme activity.[2]

Quantitative Data Presentation

A key advantage of rhodamine 110-based substrates is their superior photophysical properties and the resulting high sensitivity of assays. Below, we summarize the key quantitative data for rhodamine 110 and its derivatives, and compare their performance to the commonly used 7-amino-4-methylcoumarin (AMC) fluorophore.

Photophysical Properties of Fluorophores
FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)pH Sensitivity
Rhodamine 110 ~496-500~517-522~74,000 - 88,000~0.92HighInsensitive (pH 4-10)
Mono-amide Rhodamine 110 ~489-492~518-522~30,200 (estimated)~0.28 (estimated)Low (quenched)Insensitive
7-amino-4-methylcoumarin (AMC) 340-350440-46016,0000.5-0.9ModerateSensitive to pH

Table 1: Comparison of the photophysical properties of Rhodamine 110 and 7-amino-4-methylcoumarin (AMC). The higher molar extinction coefficient and quantum yield of rhodamine 110 contribute to its significantly greater brightness and the superior sensitivity of assays based on this fluorophore.

Enzyme Kinetic Parameters for Rhodamine 110-Based Substrates

The efficiency of an enzyme's catalysis on a given substrate is described by the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
(Z-DEVD)₂-R110Caspase-39.7 ± 1.0--
Ubiquitin-Rhodamine 110-GlycineUSP21.50.533.5 x 10⁵
Ubiquitin-Rhodamine 110-GlycineUCH-L30.0344.721.4 x 10⁸
bis-(N-benzyloxycarbonylglycyl-argininamido)-RhodamineBovine Trypsin--1,670,000

Table 2: Enzyme kinetic parameters for selected rhodamine 110-based substrates. These values highlight the high catalytic efficiency of various proteases on their respective rhodamine 110-conjugated substrates.

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of rhodamine 110-based substrates.

Protocol 1: Solid-Phase Synthesis of a Rhodamine 110 Peptide Substrate (e.g., Ac-DEVD-R110)

This protocol outlines a general procedure for the manual synthesis of a peptide on a rhodamine 110-loaded resin using Fmoc chemistry.

Materials:

  • 2-Chlorotrityl chloride resin

  • Rhodamine 110

  • N,N-diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Methanol

  • Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Reverse-phase HPLC system

Procedure:

  • Resin Preparation and Swelling:

    • Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

    • Wash the resin with DMF.

  • Anchoring Rhodamine 110 to the Resin:

    • Dissolve rhodamine 110 and DIPEA in a mixture of DCM and DMF.

    • Add this solution to the swelled resin and agitate for 24 hours.

    • Wash the resin extensively with DMF and DCM.

    • Cap any remaining reactive sites on the resin by treating with methanol for 15 minutes, then wash again.

  • Peptide Chain Elongation (Iterative Steps):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the anchored rhodamine 110. Wash the resin with DMF.

    • Amino Acid Coupling:

      • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH), DIC, and HOBt in DMF.

      • Add the solution to the resin and agitate for 2-4 hours.

      • Monitor the coupling reaction using a Kaiser test.

      • Wash the resin with DMF.

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Val, Glu, Asp).

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus of the peptide.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the dried resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate.

  • Purification:

    • Precipitate the crude peptide from the filtrate using cold diethyl ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: In Vitro Protease Activity Assay (e.g., Caspase-3)

This protocol provides a general framework for measuring the activity of a purified protease using a rhodamine 110-based substrate.

Materials:

  • Purified active caspase-3

  • Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Caspase-3 Substrate: (Z-DEVD)₂-R110

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~499 nm, Emission: ~521 nm)

Procedure:

  • Prepare Reagents:

    • Reconstitute the (Z-DEVD)₂-R110 substrate in DMSO to a stock concentration (e.g., 10 mM).

    • Prepare serial dilutions of the substrate in Caspase Assay Buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.1 µM to 100 µM).

    • Dilute the purified caspase-3 in Caspase Assay Buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of the diluted caspase-3 solution to each well.

    • Include wells with assay buffer only as a negative control.

  • Initiate Reaction:

    • Add 50 µL of the various substrate dilutions to the wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using a fluorescence microplate reader.

  • Data Analysis:

    • Plot the fluorescence intensity versus time to determine the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat from Vmax if the enzyme concentration is known.

Protocol 3: High-Throughput Screening (HTS) for Protease Inhibitors

This protocol outlines a method for identifying and characterizing protease inhibitors in a high-throughput format.

Materials:

  • Purified protease

  • Rhodamine 110-based fluorogenic substrate

  • Compound library (potential inhibitors) dissolved in DMSO

  • Assay Buffer

  • 384-well black, low-volume assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50-100 nL) of each compound from the library into the wells of the 384-well assay plates.

    • Include wells with DMSO only for negative controls (maximum signal) and a known potent inhibitor for positive controls (minimum signal).

  • Enzyme Addition:

    • Add the purified protease, diluted in Assay Buffer, to all wells. The final concentration of the enzyme should be in the linear range of the assay.

  • Substrate Addition:

    • Add the rhodamine 110-based substrate, diluted in Assay Buffer, to all wells to initiate the reaction. The substrate concentration should ideally be at or below the Km value to ensure sensitivity to competitive inhibitors.

  • Incubation:

    • Incubate the plates at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Fluorescence Reading:

    • Measure the fluorescence intensity in each well using a fluorescence plate reader with the appropriate excitation and emission wavelengths for rhodamine 110.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Identify "hits" based on a predefined inhibition threshold.

    • Confirm hits through dose-response curves to determine their IC₅₀ values.

Mandatory Visualizations

Signaling Pathway: Caspase Activation in Apoptosis

The following diagram illustrates the extrinsic and intrinsic pathways of apoptosis, highlighting the central role of caspases, which can be assayed using rhodamine 110-based substrates like (Z-DEVD)₂-R110.

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Death-Inducing Signaling Complex Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Apoptosome Apoptosome Apaf-1->Apoptosome forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 activates Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 activates Substrate Cleavage (Z-DEVD)2-R110 Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Fluorescence Fluorescence Substrate Cleavage->Fluorescence results in

Caption: Caspase activation pathways leading to apoptosis.

Experimental Workflow: High-Throughput Screening for Enzyme Inhibitors

This diagram outlines the typical workflow for a high-throughput screening campaign to identify enzyme inhibitors using a rhodamine 110-based substrate.

HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Assay cluster_analysis Data Analysis & Hit Confirmation Compound_Library Compound Library (in DMSO) Compound_Plating Compound Plating (Acoustic/Pin Tool) Compound_Library->Compound_Plating Assay_Plates 384-well Plates Assay_Plates->Compound_Plating Enzyme_Addition Enzyme Addition Compound_Plating->Enzyme_Addition Substrate_Addition R110-Substrate Addition Enzyme_Addition->Substrate_Addition Incubation Incubation Substrate_Addition->Incubation Fluorescence_Reading Fluorescence Reading Incubation->Fluorescence_Reading Data_Analysis Data Analysis (% Inhibition) Fluorescence_Reading->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits

Caption: High-throughput screening workflow for enzyme inhibitors.

Logical Relationship: Design of Rhodamine 110-Based Fluorogenic Substrates

This diagram illustrates the key concepts and relationships involved in the design and function of rhodamine 110-based fluorogenic substrates.

Substrate_Design_Logic Rhodamine_110 Rhodamine 110 Core (Highly Fluorescent) Quenched_Substrate Bis-amide R110 Substrate (Non-Fluorescent) Rhodamine_110->Quenched_Substrate is modified by Peptide_Sequence Enzyme-Specific Peptide Sequence Peptide_Sequence->Quenched_Substrate is attached to Cleavage Enzymatic Cleavage Quenched_Substrate->Cleavage is acted upon by Enzyme Target Protease Enzyme->Cleavage catalyzes Mono_amide Mono-amide Intermediate (Fluorescent) Cleavage->Mono_amide produces Free_R110 Free Rhodamine 110 (Highly Fluorescent) Cleavage->Free_R110 releases Mono_amide->Cleavage is further cleaved Signal Fluorescent Signal Mono_amide->Signal contributes to Free_R110->Signal is the main source of

References

BZiPAR: An In-Depth Technical Guide to Detecting Protease Activity in Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate BZiPAR and its application in the detection and quantification of protease activity within cell lysates. This compound serves as a valuable tool for studying the roles of specific proteases in complex biological processes and for the screening of potential therapeutic inhibitors.

Introduction to this compound

This compound, chemically known as Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride, is a highly sensitive and selective substrate for detecting the activity of trypsin-like serine proteases and lysosomal proteases.[1][2] Its core structure consists of two peptide sequences, (N-CBZ-L-isoleucyl-L-prolyl-L-arginine), linked to the non-fluorescent rhodamine 110 (R110) molecule.[3][4][5]

The detection principle relies on a two-step enzymatic cleavage process. Initially, the this compound molecule is non-fluorescent. Upon cleavage of the first peptide chain by a target protease, it becomes a fluorescent monoamide. Subsequent cleavage of the second peptide chain releases the rhodamine 110 fluorophore, resulting in a significant increase in fluorescence intensity. The fluorescence of the final product, R110, is stable over a pH range of 3 to 9. This robust fluorescence and high sensitivity make this compound a superior substrate for quantifying protease activity in various experimental settings, including cell lysates.

Mechanism of Action and Signaling Pathways

This compound's utility extends to the investigation of critical cellular signaling pathways where proteases play a pivotal role.

Lysosomal Protease Pathways in Apoptosis:

Lysosomal proteases, such as cathepsins, are known to be involved in the initiation and execution of apoptosis, or programmed cell death. Under cellular stress, lysosomal membrane permeabilization (LMP) can lead to the release of these proteases into the cytosol. Once in the cytosol, these proteases can activate downstream apoptotic pathways. This compound can be used to measure the activity of these released proteases in cell lysates, providing insights into the activation state of the lysosomal cell death pathway.

lysosomal_apoptosis Cellular Stress Cellular Stress LMP Lysosomal Membrane Permeabilization Cellular Stress->LMP Lysosomal Proteases\n(e.g., Cathepsins) Lysosomal Proteases (e.g., Cathepsins) LMP->Lysosomal Proteases\n(e.g., Cathepsins) release This compound This compound Lysosomal Proteases\n(e.g., Cathepsins)->this compound cleaves Apoptosis Apoptosis Lysosomal Proteases\n(e.g., Cathepsins)->Apoptosis activates Fluorescence Fluorescence This compound->Fluorescence generates

Lysosomal protease-mediated apoptosis pathway.

Trypsin-Like Serine Proteases in Cellular Signaling:

Trypsin-like serine proteases are involved in a wide array of physiological and pathological processes, including signal transduction. One important mechanism is the activation of Protease-Activated Receptors (PARs). These are G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain, exposing a new N-terminus that acts as a tethered ligand, initiating intracellular signaling cascades. This compound can be employed to measure the activity of trypsin-like proteases in cell lysates, which can be correlated with the activation status of PARs and their downstream signaling events.

par_activation Trypsin-Like\nProtease Trypsin-Like Protease BZiPAR_assay This compound Trypsin-Like\nProtease->BZiPAR_assay cleaves PAR Protease-Activated Receptor (PAR) Trypsin-Like\nProtease->PAR cleaves and activates Fluorescence_signal Fluorescence BZiPAR_assay->Fluorescence_signal generates G_Protein G Protein Signaling PAR->G_Protein Cellular_Response Cellular Response G_Protein->Cellular_Response

Activation of PARs by trypsin-like proteases.

Experimental Protocols

The following protocols provide a general framework for the preparation of cell lysates and the subsequent measurement of protease activity using this compound. Optimization may be required depending on the cell type and specific experimental goals.

Preparation of Cell Lysates

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer, or a specific buffer compatible with the protease of interest)

  • Protease inhibitor cocktail (optional, depending on the experimental design)

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Wash cultured cells with ice-cold PBS to remove any residual media.

  • Aspirate the PBS and add an appropriate volume of ice-cold cell lysis buffer to the culture dish.

  • Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing, to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay. The lysate can be used immediately or stored at -80°C for future use.

This compound Protease Activity Assay

Materials:

  • Cell lysate

  • This compound stock solution (dissolved in DMSO)

  • Assay buffer (e.g., PBS or a specific buffer optimized for the target protease, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 498 nm, Emission: 521 nm)

Procedure:

  • Prepare a working solution of this compound in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point of 10-50 µM is recommended.

  • Dilute the cell lysate to the desired protein concentration in the assay buffer. A typical starting range is 10-50 µg of total protein per well.

  • In a 96-well black microplate, add the diluted cell lysate to each well.

  • Include appropriate controls:

    • Blank: Assay buffer only.

    • Negative Control: Cell lysate from untreated or control cells.

    • Positive Control: A known concentration of a purified protease (e.g., trypsin) that is known to cleave this compound.

    • Inhibitor Control: Pre-incubate the cell lysate with a specific inhibitor for the protease of interest before adding this compound.

  • Initiate the reaction by adding the this compound working solution to each well.

  • Incubate the plate at 37°C, protected from light. The incubation time will need to be optimized (e.g., 30-60 minutes or longer) based on the level of protease activity.

  • Measure the fluorescence intensity at regular intervals or at the end of the incubation period using a fluorescence microplate reader with excitation at ~498 nm and emission at ~521 nm.

  • Subtract the fluorescence of the blank from all readings and express the protease activity as relative fluorescence units (RFU) or by normalizing to the protein concentration.

bzipar_workflow cluster_prep Cell Lysate Preparation cluster_assay This compound Assay Cell_Culture 1. Cell Culture Lysis 2. Cell Lysis Cell_Culture->Lysis Centrifugation 3. Centrifugation Lysis->Centrifugation Supernatant 4. Collect Supernatant (Cell Lysate) Centrifugation->Supernatant Quantification 5. Protein Quantification Supernatant->Quantification Plate_Setup 6. Prepare 96-well plate (Lysate + Controls) Quantification->Plate_Setup Add_this compound 7. Add this compound Plate_Setup->Add_this compound Incubation 8. Incubate at 37°C Add_this compound->Incubation Fluorescence_Reading 9. Read Fluorescence (Ex: 498nm, Em: 521nm) Incubation->Fluorescence_Reading Data_Analysis Data_Analysis Fluorescence_Reading->Data_Analysis 10. Data Analysis

Experimental workflow for this compound protease assay.

Data Presentation

The following tables provide a template for organizing and presenting quantitative data obtained from this compound protease activity assays.

Table 1: General Properties of this compound

PropertyValueReference
Full Chemical NameRhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride
Molecular FormulaC70H94Cl2N14O13
Molecular Weight1404.5 g/mol
Excitation Maximum~498 nm
Emission Maximum~521 nm
Target ProteasesTrypsin-like serine proteases, Lysosomal proteases

Table 2: Example Data from this compound Protease Activity Assay in Cell Lysates

Note: This is a template. Actual data will vary based on experimental conditions.

SampleProtein Conc. (µ g/well )Incubation Time (min)Average RFU (± SD)Protease Activity (RFU/µg protein)
Blank06050 ± 50
Control Lysate2560500 ± 2518
Treated Lysate25601500 ± 7558
Control + Inhibitor2560100 ± 102
Treated + Inhibitor2560150 ± 154

Applications in Drug Discovery

This compound is a valuable tool in the field of drug discovery for the identification and characterization of protease inhibitors. Its high sensitivity and compatibility with high-throughput screening formats make it ideal for:

  • Primary Screening: Rapidly screening large compound libraries for potential inhibitors of specific trypsin-like or lysosomal proteases.

  • Secondary Screening and IC50 Determination: Characterizing the potency and efficacy of hit compounds by generating dose-response curves.

  • Mechanism of Action Studies: Investigating the mode of inhibition (e.g., competitive, non-competitive) of lead compounds.

The use of this compound in cell-based assays provides a more physiologically relevant context for evaluating inhibitor efficacy compared to assays with purified enzymes alone.

Conclusion

This compound is a robust and sensitive fluorogenic substrate for the detection of trypsin-like and lysosomal protease activity in cell lysates. Its straightforward assay principle, coupled with its applicability to high-throughput formats, makes it an indispensable tool for researchers and drug development professionals investigating the roles of these proteases in cellular signaling, disease pathogenesis, and for the discovery of novel therapeutic agents. This guide provides the foundational knowledge and protocols to effectively integrate this compound into your research endeavors.

References

An In-depth Technical Guide to the Foundational Principles of Using BZiPAR in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Abstract: This technical guide provides a comprehensive overview of the foundational principles for utilizing BZiPAR, a fluorogenic substrate, in enzymatic assays. This compound, chemically identified as Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride, is a sensitive and specific substrate for assaying proteases, particularly trypsin and other serine proteases, as well as certain lysosomal proteases.[1][2] This document details the core mechanism of action, provides detailed experimental protocols for enzyme activity determination and inhibitor screening, presents representative data for kinetic analysis, and visualizes key pathways and workflows.

Introduction to this compound and Fluorogenic Protease Assays

This compound is a fluorogenic substrate designed for the sensitive detection of protease activity. It belongs to a class of substrates that utilize Rhodamine 110 (R110) as the fluorophore. The substrate consists of two peptide chains, (N-CBZ-L-isoleucyl-L-prolyl-L-arginine), covalently linked to the amino groups of R110.[1][2] In its intact, bisamide form, the molecule is non-fluorescent as the peptide chains quench the fluorescence of the R110 core.

Protease-mediated hydrolysis of the amide bonds liberates the fluorophore, leading to a significant increase in fluorescence. This principle allows for the direct and continuous monitoring of enzymatic activity.[3] The spectral properties of the reaction product are similar to fluorescein, with excitation and emission maxima around 498 nm and 521 nm, respectively. A key advantage of the R110 fluorophore is that its fluorescence intensity remains stable over a wide pH range (pH 3-9).

Mechanism of Action

The enzymatic cleavage of this compound is a two-step process. The initial cleavage of one peptide chain by a protease results in a fluorescent monoamide intermediate. A subsequent cleavage of the second peptide chain releases the free Rhodamine 110, which is significantly more fluorescent than the monoamide intermediate.

sub This compound (Non-fluorescent) int Monoamide Intermediate (Fluorescent) sub->int 1st Cleavage prod Rhodamine 110 (Highly Fluorescent) int->prod 2nd Cleavage enzyme Protease (e.g., Trypsin) enzyme->sub enzyme->int

This compound Enzymatic Cleavage Mechanism

This sequential cleavage can complicate precise kinetic analysis, as the overall fluorescence signal is a composite of two different fluorescent products. For highly accurate determination of kinetic constants like Km and kcat, monosubstituted R110 substrates are sometimes preferred, as they follow a simpler one-step reaction.

Experimental Protocols

The following protocols provide a framework for using this compound in typical enzymatic assays. It is recommended to optimize buffer conditions, enzyme, and substrate concentrations for specific experimental setups.

Protocol for Trypsin Activity Assay

This protocol describes the determination of trypsin activity using this compound.

Materials:

  • This compound substrate

  • Porcine Trypsin

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0

  • DMSO (for dissolving this compound)

  • Black 96-well microtiter plate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO. Store at -20°C, protected from light.

    • Trypsin Stock Solution (1 mg/mL): Reconstitute lyophilized trypsin in 1 mM HCl. Aliquot and store at -20°C.

    • Working Trypsin Solution: Dilute the trypsin stock solution to the desired concentration (e.g., 1-10 µg/mL) in cold Assay Buffer immediately before use.

    • Working this compound Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).

  • Assay Procedure:

    • Set up the 96-well plate. Include wells for blanks (no enzyme), controls, and test samples.

    • Add 50 µL of Assay Buffer to the blank wells.

    • Add 50 µL of the working trypsin solution to the sample wells.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

    • Initiate the reaction by adding 50 µL of the working this compound solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: 485-498 nm, Emission: 520-535 nm) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from the sample wells.

    • Determine the reaction rate (V) from the linear portion of the fluorescence versus time plot. The rate is expressed as Relative Fluorescence Units (RFU) per minute.

    • Enzyme activity can be calculated by comparing the rate to a standard curve of the fluorescent product (Rhodamine 110).

Protocol for Inhibitor Screening (IC₅₀ Determination)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against trypsin.

Procedure:

  • Reagent Preparation:

    • Prepare this compound and trypsin solutions as described in section 2.1.

    • Prepare a serial dilution of the test inhibitor in Assay Buffer.

  • Assay Procedure:

    • Add 40 µL of the working trypsin solution to each well (except blanks).

    • Add 10 µL of the serially diluted inhibitor solutions to the sample wells. Add 10 µL of Assay Buffer to the "no inhibitor" control wells.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 50 µL of the working this compound solution to all wells.

    • Measure fluorescence kinetically as described in section 2.1.

  • Data Analysis:

    • Calculate the reaction rates for each inhibitor concentration.

    • Determine the percent inhibition for each concentration relative to the "no inhibitor" control:

      • % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from enzymatic assays using this compound is crucial for understanding enzyme kinetics and inhibitor potency.

Enzyme Kinetics

To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), the assay is performed with a fixed enzyme concentration and varying concentrations of this compound.

Substrate [this compound] (µM)Initial Velocity (RFU/min)
1150
2260
5480
10700
20950
501150
1001250
Table 1: Representative Michaelis-Menten Data for Trypsin with a Rhodamine-110 based Substrate.
Inhibitor Potency

The IC₅₀ value is a measure of an inhibitor's potency. The following table shows representative data for a trypsin inhibitor.

Inhibitor Conc. (nM)% Inhibition
0.15
115
1048
10085
100098
Table 2: Representative Inhibition Data for a Trypsin Inhibitor.

The IC₅₀ is the concentration of inhibitor at which 50% of the enzyme's activity is blocked. From the data above, the IC₅₀ would be approximately 10 nM.

Visualizations of Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the workflows for the protocols described in section 2.

cluster_0 Trypsin Activity Assay prep Prepare Reagents (Buffer, Trypsin, this compound) plate Add Buffer/Trypsin to 96-well Plate prep->plate incubate Pre-incubate Plate (5-10 min) plate->incubate start Add this compound to Initiate Reaction incubate->start read Measure Fluorescence Kinetically start->read analyze Calculate Reaction Rate read->analyze

Workflow for Trypsin Activity Assay

cluster_1 Inhibitor Screening Assay prep_inhib Prepare Reagents and Serial Dilution of Inhibitor plate_inhib Add Trypsin and Inhibitor to 96-well Plate prep_inhib->plate_inhib incubate_inhib Incubate Plate (10-15 min) plate_inhib->incubate_inhib start_inhib Add this compound to Initiate Reaction incubate_inhib->start_inhib read_inhib Measure Fluorescence Kinetically start_inhib->read_inhib analyze_inhib Calculate % Inhibition and Determine IC50 read_inhib->analyze_inhib

Workflow for Inhibitor Screening Assay
Relevant Signaling Pathway

This compound can be used to measure the activity of lysosomal proteases, such as cathepsins, which are involved in cellular signaling pathways like apoptosis. The release of these proteases from the lysosome into the cytosol is a key event in some forms of programmed cell death.

stimulus Apoptotic Stimulus (e.g., Oxidative Stress) lmp Lysosomal Membrane Permeabilization (LMP) stimulus->lmp cathepsins Release of Lysosomal Proteases (e.g., Cathepsins) into Cytosol lmp->cathepsins bid Bid cathepsins->bid Cleavage tbid tBid (truncated Bid) bid->tbid bax_bak Bax/Bak Activation tbid->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspases Caspase Activation (Caspase-9, Caspase-3) apoptosome->caspases apoptosis Apoptosis caspases->apoptosis

Lysosomal Protease Pathway in Apoptosis

This pathway illustrates how lysosomal proteases, once released into the cytosol, can cleave the pro-apoptotic protein Bid. Truncated Bid (tBid) then translocates to the mitochondria, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

Conclusion

This compound is a valuable tool for researchers in enzymology and drug discovery. Its high sensitivity and amenability to high-throughput screening make it an excellent substrate for studying the activity of trypsin and other related proteases. This guide provides the foundational knowledge required to design, execute, and interpret enzymatic assays using this compound, from basic activity measurements to the determination of inhibitor potency. A thorough understanding of its mechanism and the associated experimental protocols will enable researchers to effectively utilize this fluorogenic substrate in their studies.

References

Methodological & Application

Application Notes and Protocols for BZiPAR in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a cell-permeant, fluorogenic substrate designed for the detection of intracellular protease activity. Specifically, it serves as a substrate for trypsin and other serine proteases. The non-fluorescent this compound molecule is cleaved by active proteases within the cell, releasing the highly fluorescent Rhodamine 110 (R110). This enzymatic reaction allows for the quantification of protease activity at a single-cell level using flow cytometry. The fluorescence intensity of R110 is directly proportional to the amount of protease activity within the cell. The resulting R110 product has an excitation maximum of approximately 496 nm and an emission maximum of around 520 nm, making it compatible with standard flow cytometer configurations.

Principle of the Assay

The this compound assay is based on the enzymatic cleavage of the substrate by intracellular proteases. In its native state, this compound is a non-fluorescent bisamide derivative of Rhodamine 110. Upon entry into a cell with active proteases, the peptide chains are cleaved. This is a two-step process where the initial cleavage yields a fluorescent monoamide intermediate, and a subsequent cleavage releases the free Rhodamine 110, which exhibits a significant increase in fluorescence. This change in fluorescence can be readily detected and quantified by flow cytometry, providing a sensitive measure of protease activity.

Data Presentation

Table 1: Hypothetical Dose-Response of a Serine Protease Inhibitor on this compound Cleavage
Inhibitor Concentration (µM)Mean Fluorescence Intensity (MFI) of Rhodamine 110% Inhibition of Protease Activity
0 (Control)15,0000
0.112,50016.7
18,00046.7
103,50076.7
1001,20092.0
Table 2: Kinetic Analysis of this compound Cleavage in Jurkat Cells
Incubation Time (minutes)Mean Fluorescence Intensity (MFI) of Rhodamine 110
0500
154,500
309,800
6014,500
12016,000

Experimental Protocols

Protocol 1: General Staining Protocol for Suspension Cells (e.g., Jurkat)

Materials:

  • This compound (store at 4°C, protected from light)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometry tubes (12 x 75 mm)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture Jurkat cells to a density of 0.5 - 1 x 10^6 cells/mL.

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with 10 mL of pre-warmed PBS.

    • Resuspend the cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.

  • This compound Staining:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in complete culture medium to the desired final concentration (a starting concentration of 10 µM is recommended for optimization).

    • Add the this compound working solution to the cell suspension.

    • Incubate the cells at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically.

  • Sample Acquisition:

    • Following incubation, pellet the cells by centrifugation at 300 x g for 5 minutes.

    • Resuspend the cells in 500 µL of ice-cold PBS.

    • Analyze the samples on a flow cytometer, exciting at 488 nm and collecting emission at approximately 520 nm (typically in the FITC channel).

Protocol 2: Staining Protocol for Adherent Cells (e.g., HeLa)

Materials:

  • This compound

  • DMSO

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA or a gentle cell dissociation reagent (e.g., Accutase)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Culture HeLa cells in a suitable culture vessel until they reach 70-80% confluency.

    • Aspirate the culture medium and wash the cells once with PBS.

    • Add pre-warmed Trypsin-EDTA to the vessel and incubate at 37°C until the cells detach.

    • Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.

    • Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cells in complete culture medium at 1 x 10^6 cells/mL.

  • This compound Staining:

    • Follow steps 2.2 and 2.3 from Protocol 1.

  • Sample Acquisition:

    • Follow step 3 from Protocol 1.

Mandatory Visualizations

BZiPAR_Mechanism This compound This compound (Non-fluorescent) Intermediate Monoamide-R110 (Fluorescent) This compound->Intermediate First Cleavage Protease Active Intracellular Serine Protease Protease->this compound Protease->Intermediate R110 Rhodamine 110 (Highly Fluorescent) Intermediate->R110 Second Cleavage

Caption: Mechanism of this compound activation by intracellular proteases.

Flow_Cytometry_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture Cell Culture Harvesting Harvest & Wash Cells Cell_Culture->Harvesting Cell_Suspension Resuspend in Media Harvesting->Cell_Suspension Add_this compound Add this compound Cell_Suspension->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Wash_Cells Wash Cells Incubate->Wash_Cells Acquire Acquire on Flow Cytometer Wash_Cells->Acquire Analyze Data Analysis Acquire->Analyze

Caption: Experimental workflow for this compound staining and flow cytometry.

Signaling_Pathway cluster_stimulus Cellular Stimulus cluster_pathway Signaling Cascade cluster_readout Assay Readout Stimulus e.g., Apoptotic Signal, Drug Treatment Upstream Upstream Signaling Events Stimulus->Upstream Protease_Activation Serine Protease Activation Upstream->Protease_Activation BZiPAR_Cleavage This compound Cleavage Protease_Activation->BZiPAR_Cleavage Fluorescence Rhodamine 110 Fluorescence BZiPAR_Cleavage->Fluorescence

Caption: Logical relationship of this compound in a signaling pathway.

Application Notes and Protocols for BZiPAR Assay in High-Throughput Screening of Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases play a critical role in a multitude of physiological and pathological processes, making them significant targets for therapeutic intervention. The discovery of potent and selective protease inhibitors is a key objective in drug development. High-throughput screening (HTS) is a fundamental approach for identifying novel inhibitor scaffolds from large compound libraries. The BZiPAR assay is a robust and sensitive method for HTS of protease inhibitors, utilizing a fluorogenic substrate to measure protease activity.

This compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a substrate for trypsin-like proteases.[1][2] The substrate can permeate live cells and is cleaved by lysosomal proteases.[2] The assay is based on the principle that the non-fluorescent this compound substrate is cleaved by the target protease, releasing the highly fluorescent Rhodamine 110. The resulting increase in fluorescence intensity is directly proportional to the protease activity. In the presence of an inhibitor, the enzymatic cleavage of this compound is reduced or abolished, leading to a decrease in the fluorescent signal. This allows for the rapid and quantitative assessment of inhibitor potency.

Principle of the this compound Assay

The this compound assay is a fluorescence-based enzymatic assay. The this compound substrate consists of two peptide chains linked to a central Rhodamine 110 molecule. In its intact form, the substrate is non-fluorescent due to self-quenching. Upon enzymatic cleavage of the peptide chains by a target protease, the Rhodamine 110 is released, resulting in a significant increase in fluorescence. The intensity of the fluorescence is a direct measure of the protease's activity.

Materials and Reagents

  • This compound substrate (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride)

  • Target Protease

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2, 0.01% Tween-20)

  • Compound Library

  • Positive Control Inhibitor (specific to the target protease)

  • Dimethyl Sulfoxide (DMSO)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation/Emission ~490/520 nm)

Experimental Protocols

Reagent Preparation
  • This compound Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

  • Working this compound Solution: Dilute the this compound stock solution in Assay Buffer to the final desired concentration (e.g., 10 µM). The optimal concentration should be determined empirically by performing a substrate titration curve.

  • Target Protease Solution: Prepare a working solution of the target protease in Assay Buffer. The optimal concentration should be determined to yield a robust signal-to-background ratio within the linear range of the assay.

  • Compound Plates: Prepare serial dilutions of the compound library in DMSO in separate 384-well plates.

This compound Assay Protocol for HTS
  • Compound Dispensing: Add 1 µL of each compound from the compound plates to the wells of a 384-well black assay plate. Include wells with DMSO only (negative control) and a positive control inhibitor.

  • Protease Addition: Add 20 µL of the target protease solution to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for the interaction between the compounds and the protease.

  • Reaction Initiation: Add 20 µL of the working this compound solution to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined to ensure the reaction is in the linear phase.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~490 nm and emission at ~520 nm.

Data Analysis
  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)) where Signal_compound is the fluorescence in the presence of the test compound, Signal_background is the fluorescence of the no-enzyme control, and Signal_DMSO is the fluorescence of the DMSO control.

  • IC50 Determination: For hit compounds, perform dose-response experiments and calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic equation.

  • Z'-Factor Calculation: The quality of the HTS assay can be assessed by calculating the Z'-factor: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| where SD_max and Mean_max are the standard deviation and mean of the positive control (e.g., no inhibitor), and SD_min and Mean_min are the standard deviation and mean of the negative control (e.g., a known potent inhibitor). A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Data Presentation

Table 1: Summary of HTS Campaign for Protease X Inhibitors

ParameterValue
Total Compounds Screened100,000
Hit Cut-off (% Inhibition)>50%
Number of Primary Hits500
Hit Rate0.5%
Confirmed Hits150
Z'-Factor0.85

Table 2: IC50 Values of Confirmed Hit Compounds against Protease X

Compound IDIC50 (µM)Hill Slope
Hit-0010.251.10.99
Hit-0021.50.90.98
Hit-0035.81.20.99
............
Hit-15012.31.00.97

Visualizations

BZiPAR_Assay_Mechanism cluster_reaction Enzymatic Reaction cluster_detection Detection This compound This compound Substrate (Non-fluorescent) Rhodamine Rhodamine 110 (Fluorescent) This compound->Rhodamine Cleavage Protease Target Protease Protease->this compound Detector Fluorescence Detection (~520 nm) Rhodamine->Detector Emit Peptides Peptide Fragments LightSource Excitation Light (~490 nm) LightSource->Rhodamine Excite Inhibitor Protease Inhibitor Inhibitor->Protease Inhibition HTS_Workflow start Start dispense_compounds Dispense Compounds (1 µL) start->dispense_compounds add_protease Add Target Protease (20 µL) dispense_compounds->add_protease pre_incubate Pre-incubate (15-30 min, RT) add_protease->pre_incubate add_substrate Add this compound Substrate (20 µL) pre_incubate->add_substrate incubate Incubate (30-60 min, 37°C) add_substrate->incubate read_plate Read Fluorescence (Ex/Em: 490/520 nm) incubate->read_plate data_analysis Data Analysis (% Inhibition, Z') read_plate->data_analysis hit_identification Hit Identification data_analysis->hit_identification dose_response Dose-Response & IC50 hit_identification->dose_response end End dose_response->end Signaling_Pathway cluster_pathway Hypothetical Protease-Mediated Signaling Pathway Ligand External Signal (e.g., Growth Factor) Receptor Receptor Ligand->Receptor TargetProtease Target Protease Receptor->TargetProtease Activation Pro_Protein Inactive Pro-protein ActiveProtein Active Protein Pro_Protein->ActiveProtein TargetProtease->Pro_Protein Cleavage CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) ActiveProtein->CellularResponse Inhibitor Protease Inhibitor Inhibitor->TargetProtease Inhibition

References

Application Notes and Protocols for BZiPAR in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a fluorogenic substrate designed for the detection of protease activity, particularly trypsin and lysosomal proteases, within living cells.[1] This compound consists of a core rhodamine 110 molecule that is rendered non-fluorescent by the presence of two peptide side chains. Upon cleavage of these peptide chains by active proteases, the highly fluorescent rhodamine 110 is released. This event leads to a significant increase in fluorescence, which can be quantitatively measured to assess protease activity. Its ability to penetrate live cells makes it a valuable tool for studying cellular processes involving proteases, such as lysosomal function and general proteolytic activity.

Product Information

PropertyValueReference
Full Chemical Name Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride[1]
Molecular Weight 1404.5 g/mol [1]
Appearance Off-white to pink solid[1]
Solubility Soluble in DMSO[1]
Excitation/Emission (of end product) ~496 nm / ~520 nm
Storage Store at 4°C, protect from light

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is based on substrate cleavage rather than interaction with a specific signaling pathway. Inside the cell, this compound is internalized and can be targeted by proteases within various compartments, with a notable accumulation in lysosomes. Lysosomal proteases, such as cathepsins, cleave the peptide side chains of this compound. This enzymatic activity releases the rhodamine 110 fluorophore, causing it to fluoresce upon excitation. The intensity of the fluorescence is directly proportional to the level of protease activity.

BZiPAR_Mechanism cluster_cell Live Cell cluster_lysosome Lysosome BZiPAR_ext This compound (Non-fluorescent) BZiPAR_int This compound (Internalized) BZiPAR_ext->BZiPAR_int Cellular Uptake Protease Active Lysosomal Proteases BZiPAR_int->Protease Substrate for Rhodamine110 Rhodamine 110 (Fluorescent) Protease->Rhodamine110 Cleavage BZiPAR_Workflow start Start dissolve Dissolve this compound in DMSO (e.g., 1.405 mg in 100 µL) start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot and Store at -20°C stock->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Dilute in Serum-Free Medium (e.g., 1 µL in 999 µL) thaw->dilute working 10 µM Working Solution dilute->working use Use Immediately in Cell Culture working->use end End use->end

References

Application Notes and Protocols for BZiPAR Staining in Confocal Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BZiPAR (bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a cell-permeable fluorogenic substrate used to detect the activity of trypsin-like serine proteases within living cells. Upon cleavage by these proteases, the non-fluorescent this compound yields a highly fluorescent product, Rhodamine 110, enabling the visualization of intracellular protease activity. This method is particularly useful for studying lysosomal function and enzymatic activity in real-time using confocal microscopy.

Principle of this compound Staining

This compound is a non-fluorescent molecule that can cross the cell membrane of living cells. Once inside the cell, it is targeted by intracellular proteases, particularly those within lysosomes. The enzymatic cleavage of the substrate releases Rhodamine 110, a fluorescent compound that can be excited by a laser and detected using a confocal microscope. The intensity of the fluorescence signal is directly proportional to the protease activity within the cell.

Materials

  • This compound substrate

  • Live cells cultured on coverslips or in imaging dishes

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Hoechst 33342 or other suitable nuclear counterstain (optional)

  • Confocal microscope with appropriate laser lines and filters for Rhodamine 110 and the chosen counterstain.

Experimental Protocol: Live-Cell Imaging with this compound

This protocol outlines the steps for staining live, adherent cells with this compound for analysis by confocal microscopy. Optimization of substrate concentration and incubation time may be required for different cell types and experimental conditions.

1. Cell Preparation:

  • Seed cells on glass-bottom dishes or coverslips suitable for confocal microscopy.

  • Allow cells to adhere and grow to the desired confluency (typically 50-70%).

  • Ensure the cells are healthy and in the logarithmic growth phase before staining.

2. Preparation of Staining Solution:

  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration. A starting concentration in the range of 1-10 µM is recommended, but this should be optimized.

3. Staining:

  • Remove the culture medium from the cells.

  • Wash the cells once with pre-warmed PBS.

  • Add the this compound staining solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time will vary depending on the cell type and the level of protease activity.

  • (Optional) If a nuclear counterstain is desired, it can be added along with the this compound or in a subsequent step, following the manufacturer's instructions. For example, Hoechst 33342 can be added at a final concentration of 1 µg/mL for the last 5-10 minutes of incubation.

4. Washing:

  • After incubation, gently remove the staining solution.

  • Wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove any unbound substrate.

5. Imaging:

  • Immediately after washing, add fresh pre-warmed imaging buffer to the cells.

  • Image the cells using a confocal microscope.

  • For Rhodamine 110, use an excitation wavelength of ~498 nm and collect emission at ~521 nm.

  • If a nuclear counterstain like Hoechst 33342 was used, use an excitation of ~350 nm and collect emission at ~461 nm.

  • Acquire images using appropriate settings for laser power, gain, and pinhole size to obtain optimal signal-to-noise ratio and avoid phototoxicity.

Data Presentation

Quantitative analysis of this compound staining can be performed by measuring the mean fluorescence intensity within defined regions of interest (e.g., individual cells or subcellular compartments). The data can be summarized in a table for easy comparison between different experimental conditions.

Treatment GroupMean Fluorescence Intensity (Arbitrary Units)Standard Deviationn (number of cells)
Control150.225.850
Treatment A275.645.150
Treatment B98.418.950

Diagrams

BZiPAR_Activation_Pathway cluster_cell Cell cluster_lysosome Lysosome BZiPAR_ext This compound (Non-fluorescent) BZiPAR_int Intracellular this compound BZiPAR_ext->BZiPAR_int Cellular Uptake Protease Trypsin-like Proteases BZiPAR_int->Protease Substrate for Rhodamine Rhodamine 110 (Fluorescent) Protease->Rhodamine Cleavage

Caption: Principle of this compound activation within a cell.

BZiPAR_Staining_Workflow start Start: Culture cells on coverslips prep_solution Prepare this compound staining solution start->prep_solution wash1 Wash cells with PBS prep_solution->wash1 stain Incubate with this compound solution (15-60 min) wash1->stain wash2 Wash cells to remove unbound substrate stain->wash2 image Image with confocal microscope wash2->image

Caption: Experimental workflow for this compound staining.

Quantifying Protease Activity Using a BZiPAR Standard Curve: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them significant targets for drug discovery and development. Accurate quantification of protease activity is essential for understanding their function and for screening potential inhibitors. This application note provides a detailed protocol for quantifying the activity of trypsin-like serine proteases using the fluorogenic substrate, Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide) dihydrochloride (BZiPAR).

The this compound substrate is a non-fluorescent bis-amide derivative of rhodamine 110. Upon enzymatic cleavage by trypsin-like proteases, the peptide chains are sequentially removed, yielding a highly fluorescent rhodamine 110 product. The increase in fluorescence intensity is directly proportional to the protease activity and can be quantified by creating a standard curve using known concentrations of rhodamine 110. This method offers high sensitivity and a continuous assay format suitable for high-throughput screening.[1][2]

Principle of the Assay

The this compound assay relies on the enzymatic cleavage of a specific peptide sequence linked to a fluorophore. The substrate, in its native state, is a bis-amide of rhodamine 110 and is non-fluorescent. Trypsin-like proteases recognize and cleave the peptide bonds, leading to the sequential release of the peptide moieties. This process generates the fluorescent mono-amide intermediate and finally the highly fluorescent rhodamine 110. The fluorescence of the final product can be measured at an excitation maximum of approximately 496 nm and an emission maximum of around 520 nm.[1][3] The rate of fluorescence increase is proportional to the concentration of active protease in the sample.

Key Applications

  • Enzyme Kinetics: Determination of kinetic parameters such as Km and kcat for trypsin-like proteases.

  • Drug Discovery: High-throughput screening of compound libraries to identify protease inhibitors.

  • Quality Control: Assessing the activity of purified protease preparations.

  • Cell-Based Assays: this compound has been reported to enter live cells, allowing for the measurement of intracellular lysosomal protease activity.[4]

Experimental Protocols

Part 1: Preparation of a Rhodamine 110 Standard Curve

To accurately quantify the amount of product generated in the enzymatic reaction, a standard curve must be prepared using a known concentration of the fluorescent product, rhodamine 110.

Materials:

  • Rhodamine 110 (high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Black, flat-bottom 96-well microplate

  • Microplate reader with fluorescence capabilities (Excitation: ~496 nm, Emission: ~520 nm)

Procedure:

  • Prepare a 1 mM Rhodamine 110 Stock Solution: Dissolve a known mass of rhodamine 110 in DMSO to create a 1 mM stock solution. For example, dissolve 0.37 mg of rhodamine 110 (MW: 366.80 g/mol ) in 1 mL of DMSO. Store this stock solution protected from light at -20°C.

  • Prepare a 10 µM Working Solution: Dilute the 1 mM stock solution 1:100 in Assay Buffer to create a 10 µM working solution.

  • Serial Dilutions: Perform a series of 2-fold serial dilutions of the 10 µM working solution in the 96-well plate.

    • Add 100 µL of Assay Buffer to wells A2 through A12.

    • Add 200 µL of the 10 µM rhodamine 110 working solution to well A1.

    • Transfer 100 µL from well A1 to A2, and mix thoroughly by pipetting up and down.

    • Continue this serial dilution across the plate to well A11. Do not add any rhodamine 110 to well A12 (this will serve as the blank).

  • Measure Fluorescence: Place the microplate in a fluorescence plate reader and measure the fluorescence intensity at an excitation of ~496 nm and an emission of ~520 nm.

  • Plot the Standard Curve: Subtract the fluorescence reading of the blank (well A12) from all other readings. Plot the background-subtracted fluorescence intensity (Relative Fluorescence Units, RFU) against the corresponding rhodamine 110 concentration (µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the fluorescence intensity, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.

Part 2: Protease Activity Assay using this compound

Materials:

  • This compound substrate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Trypsin (or other trypsin-like protease)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Black, flat-bottom 96-well microplate

  • Microplate reader with kinetic fluorescence reading capabilities

Procedure:

  • Prepare a 1 mM this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1 mM. Store protected from light at -20°C.

  • Prepare Enzyme and Substrate Working Solutions:

    • Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).

    • Prepare serial dilutions of the protease in Assay Buffer.

  • Set up the Reaction:

    • Add 50 µL of the protease dilutions to the wells of the 96-well plate. Include a no-enzyme control (Assay Buffer only).

    • Initiate the reaction by adding 50 µL of the this compound working solution to each well.

  • Measure Kinetic Fluorescence: Immediately place the plate in a microplate reader pre-set to the reaction temperature (e.g., 37°C). Measure the fluorescence intensity every minute for 30-60 minutes (Excitation: ~496 nm, Emission: ~520 nm).

  • Calculate Protease Activity:

    • Determine the rate of reaction (Vo) in RFU/min from the linear portion of the kinetic curve for each protease concentration.

    • Convert the rate from RFU/min to µmol/min using the slope of the rhodamine 110 standard curve.

    Activity (µmol/min) = (ΔRFU/min) / slope of the standard curve

Part 3: Protease Inhibition Assay

Procedure:

  • Prepare Reagents: Prepare this compound and protease working solutions as described in Part 2. Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect enzyme activity).

  • Set up the Inhibition Reaction:

    • Add 40 µL of the protease solution to the wells.

    • Add 10 µL of the inhibitor dilutions to the wells. Include a no-inhibitor control (solvent only).

    • Incubate the protease and inhibitor for a pre-determined time (e.g., 15-30 minutes) at the reaction temperature.

  • Initiate and Measure the Reaction:

    • Add 50 µL of the this compound working solution to each well.

    • Measure the kinetic fluorescence as described in Part 2.

  • Calculate Percentage Inhibition:

    • Determine the rate of reaction for each inhibitor concentration.

    • Calculate the percentage of inhibition using the following formula:

    % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] x 100

  • Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the protease activity).

Data Presentation

Table 1: Rhodamine 110 Standard Curve Data
Rhodamine 110 Concentration (µM)Average Fluorescence (RFU)Standard Deviation
10.00045,2101,230
5.00022,850640
2.50011,560320
1.2505,890150
0.6253,01085
0.3131,55045
0.15682025
0.07845015
0.000 (Blank)10010

Note: This is example data. Actual fluorescence values will vary depending on the instrument and settings.

Table 2: Trypsin Activity Data
Trypsin Concentration (nM)Reaction Rate (RFU/min)Protease Activity (pmol/min)
10.02,500555.6
5.01,280284.4
2.5650144.4
1.2533073.3
0.62517037.8
0.000102.2

Calculations are based on the example standard curve data.

Table 3: Trypsin Inhibition Data (Example Inhibitor)
Inhibitor Concentration (µM)Reaction Rate (RFU/min)% Inhibition
100.015094.0
10.035086.0
1.01,25050.0
0.12,20012.0
0.012,4502.0
0.002,5000.0

This data can be used to generate an IC50 curve.

Visualizations

BZiPAR_Assay_Principle cluster_0 This compound (Non-fluorescent) cluster_1 Protease Cleavage cluster_2 Fluorescent Products This compound Rhodamine-110-(Peptide)₂ Protease Trypsin-like Protease This compound->Protease Monoamide Rhodamine-110-Peptide (Fluorescent) Protease->Monoamide 1st Cleavage Rhodamine Rhodamine-110 (Highly Fluorescent) Monoamide->Rhodamine 2nd Cleavage

Caption: Principle of the this compound protease assay.

Standard_Curve_Workflow cluster_workflow Standard Curve Preparation Workflow A Prepare Rhodamine 110 Stock Solution (DMSO) B Create Working Solution in Assay Buffer A->B C Perform Serial Dilutions in 96-well Plate B->C D Measure Fluorescence (Ex: 496 nm, Em: 520 nm) C->D E Plot RFU vs. Concentration and Perform Linear Regression D->E

Caption: Workflow for generating a rhodamine 110 standard curve.

Inhibition_Assay_Workflow cluster_inhibition Protease Inhibition Assay Workflow P1 Pre-incubate Protease with Inhibitor Dilutions P2 Initiate Reaction with This compound Substrate P1->P2 P3 Measure Kinetic Fluorescence P2->P3 P4 Calculate % Inhibition P3->P4 P5 Determine IC₅₀ Value P4->P5

References

Application Notes and Protocols for Assessing Cell Viability and Cytotoxicity Using BZiPAR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of cell viability and cytotoxicity is fundamental in numerous research areas, including drug discovery, toxicology, and basic cell biology. A variety of methods are available to measure these parameters, each with its own advantages and limitations. This document provides detailed application notes and protocols for utilizing BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride), a fluorogenic substrate, to assess cell viability and cytotoxicity based on the activity of intracellular lysosomal proteases.

This compound is a cell-permeant, non-fluorescent molecule that is specifically cleaved by lysosomal proteases in viable cells.[1] Upon enzymatic cleavage, it releases the highly fluorescent compound Rhodamine 110. The intensity of the fluorescence produced is directly proportional to the number of viable cells with active lysosomal function. This principle allows for the quantification of cell viability and, conversely, the assessment of cytotoxicity by measuring the decrease in fluorescence following treatment with a test compound. The fluorescent end product, Rhodamine 110, has an excitation and emission maximum of approximately 496 nm and 520 nm, respectively.[1]

Principle of the this compound Assay

The this compound assay is based on the enzymatic activity of lysosomal proteases, which are essential for various cellular processes, including protein turnover and degradation of internalized materials. In healthy, viable cells, lysosomes maintain a highly active proteolytic environment.

The workflow of the this compound assay is as follows:

  • Incubation: Non-fluorescent this compound is added to the cell culture and readily penetrates the cell membrane.

  • Enzymatic Cleavage: Inside the cell, this compound is transported to the lysosomes, where active proteases cleave the substrate.

  • Fluorescence Generation: This cleavage releases Rhodamine 110, a fluorescent molecule.

  • Detection: The resulting fluorescence is measured using a fluorescence microplate reader or visualized by fluorescence microscopy.

A decrease in fluorescence intensity in treated cells compared to untreated controls indicates a loss of cell viability or the induction of cytotoxicity.

Data Presentation

Table 1: Cell Viability Assessment Using this compound

Treatment GroupConcentrationMean Fluorescence Intensity (RFU)Standard Deviation% Viability (Normalized to Control)
Untreated Control-15,000850100%
Vehicle Control-14,80092098.7%
Compound X1 µM12,50071083.3%
Compound X10 µM8,20045054.7%
Compound X100 µM3,10023020.7%
Positive Control (e.g., Staurosporine)1 µM1,50015010.0%

Table 2: Cytotoxicity Assessment Using this compound

Treatment GroupConcentrationMean Fluorescence Intensity (RFU)Standard Deviation% Cytotoxicity
Untreated Control-18,0001,1000%
Vehicle Control-17,9001,2500.6%
Compound Y5 µM14,20098021.1%
Compound Y25 µM9,10064049.4%
Compound Y50 µM4,50032075.0%
Positive Control (e.g., Digitonin)100 µg/mL9508094.7%

Experimental Protocols

The following are generalized protocols for performing cell viability and cytotoxicity assays using this compound. These should be optimized for specific cell types and experimental conditions.

Protocol 1: Cell Viability Assay Using a Fluorescence Microplate Reader

Materials:

  • This compound

  • DMSO (for dissolving this compound)

  • Cells in culture (e.g., adherent or suspension cells)

  • 96-well, black, clear-bottom tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Test compounds

  • Fluorescence microplate reader with filters for Ex/Em = 496/520 nm

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

    • For suspension cells, seed cells at a density of 20,000-100,000 cells per well in 100 µL of culture medium on the day of the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add the desired concentrations of the test compounds to the wells. Include untreated and vehicle controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • This compound Staining:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final working concentration (typically in the low micromolar range, to be optimized).

    • Remove the culture medium containing the test compounds from the wells.

    • Wash the cells once with 100 µL of warm PBS.

    • Add 100 µL of the this compound working solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~496 nm and emission at ~520 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and this compound but no cells).

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Cytotoxicity Visualization by Fluorescence Microscopy

Materials:

  • This compound

  • DMSO

  • Cells cultured on glass-bottom dishes or chamber slides

  • PBS

  • Cell culture medium

  • Test compounds

  • Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass-bottom dishes or chamber slides and allow them to adhere.

    • Treat the cells with test compounds as described in Protocol 1.

  • This compound Staining:

    • Prepare and add the this compound working solution to the cells as described in Protocol 1.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Imaging:

    • Wash the cells twice with warm PBS.

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Visualize the cells using a fluorescence microscope. Live cells with active lysosomal proteases will exhibit green fluorescence. A reduction in the number of fluorescent cells or in fluorescence intensity in treated samples indicates cytotoxicity.

Mandatory Visualizations

This compound Assay Workflow

BZiPAR_Workflow This compound Non-fluorescent this compound Cell Live Cell This compound->Cell Enters Cell Lysosome Lysosome (Active Proteases) Cell->Lysosome Internalization Rhodamine Fluorescent Rhodamine 110 Lysosome->Rhodamine Proteolytic Cleavage Detection Fluorescence Detection Rhodamine->Detection Signal Measurement

Caption: Workflow of the this compound cell viability assay.

Logical Relationship in Cytotoxicity Assessment

Cytotoxicity_Logic cluster_0 Cellular State cluster_1 Lysosomal Activity cluster_2 This compound Assay Readout Viable_Cell Viable Cell High_Activity High Protease Activity Viable_Cell->High_Activity NonViable_Cell Non-Viable Cell Low_Activity Low/No Protease Activity NonViable_Cell->Low_Activity High_Fluorescence High Fluorescence High_Activity->High_Fluorescence This compound Cleavage Low_Fluorescence Low/No Fluorescence Low_Activity->Low_Fluorescence No this compound Cleavage

Caption: Relationship between cell state and this compound assay outcome.

References

Troubleshooting & Optimization

How to reduce background fluorescence in BZiPAR assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with background fluorescence in BZiPAR assays.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and how does it work?

A1: The this compound assay is a fluorescence-based method used to measure the activity of proteases, particularly trypsin and lysosomal cathepsins. The assay utilizes a substrate called this compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide)), which is a non-fluorescent molecule. In the presence of active proteases, the this compound substrate is cleaved, releasing the highly fluorescent Rhodamine 110. The resulting increase in fluorescence intensity is directly proportional to the protease activity.

Q2: What are the excitation and emission wavelengths for the this compound assay?

A2: The fluorescent product of the this compound assay, Rhodamine 110, has an excitation maximum at approximately 496 nm and an emission maximum at approximately 520 nm.

Q3: What are the common sources of high background fluorescence in this compound assays?

A3: High background fluorescence in this compound assays can originate from several sources:

  • Cellular Autofluorescence: Endogenous molecules within cells, such as NADH, riboflavin, collagen, and elastin, can emit their own fluorescence, particularly in the green spectrum where Rhodamine 110 emits.[1]

  • Cell Culture Medium: Components in the cell culture medium, such as phenol red, serum, and certain amino acids, are known to be fluorescent and can significantly increase background signal.[2][3]

  • Substrate Instability: The this compound substrate may undergo spontaneous hydrolysis, leading to the release of Rhodamine 110 and a high background signal.

  • Non-specific Binding: The this compound substrate or the cleaved Rhodamine 110 may non-specifically bind to cellular components or the assay plate.

  • Fixation-Induced Autofluorescence: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with cellular amines to create fluorescent products.[4]

Troubleshooting Guides

Below are troubleshooting guides for specific issues related to high background fluorescence in your this compound experiments.

Issue 1: High Background Fluorescence in Blank Wells (No Cells)

This suggests a problem with the assay reagents or the assay plate itself.

Possible Cause Recommended Solution
Substrate Instability/Spontaneous Hydrolysis Prepare fresh this compound substrate solution immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. Test for spontaneous hydrolysis by incubating the substrate in assay buffer without cells and measuring fluorescence over time.
Contaminated Reagents Use high-purity, sterile-filtered buffers and water. Prepare fresh reagents and avoid cross-contamination.
Autofluorescent Assay Plates Use black, clear-bottom microplates specifically designed for fluorescence assays to minimize background from the plate itself.
Issue 2: High Background Fluorescence in Wells with Cells (Compared to Blank)

This indicates that the source of the high background is related to the cells or their interaction with the assay components.

Possible Cause Recommended Solution
Cellular Autofluorescence 1. Use Phenol Red-Free Medium: Switch to a phenol red-free cell culture medium for the duration of the assay.[5] 2. Reduce Serum Concentration: Minimize the serum concentration in the medium during the assay, as serum is a significant source of autofluorescence. 3. Use a Quenching Agent: For fixed cells, consider treating with an autofluorescence quenching agent. (See Protocol 1). 4. Choose Red-Shifted Dyes (if applicable): If your experimental setup allows, consider alternative protease substrates that emit in the red or far-red spectrum, where cellular autofluorescence is lower.
Fixation-Induced Autofluorescence If fixation is required, treat cells with sodium borohydride after fixation to reduce aldehyde-induced autofluorescence. (See Protocol 2).
Non-specific Substrate Binding Increase the number of wash steps after substrate incubation to remove any unbound substrate. Include a mild, non-ionic detergent like Tween-20 (e.g., 0.05%) in your wash buffer.
Cell Death and Debris Dead cells can be highly autofluorescent. Use a viability dye to exclude dead cells from your analysis. Ensure gentle handling of cells to maintain their integrity.

Quantitative Data on Background Reduction

The following tables summarize the effectiveness of various methods in reducing background fluorescence.

Table 1: Effect of Cell Culture Medium Components on Signal-to-Blank (S/B) Ratio

Medium CompositionRelative Signal-to-Blank (S/B) Ratio
Medium with 10% Serum and Phenol Red1.0 (Baseline)
Medium with 2% Serum and Phenol Red2.5
Medium with 10% Serum (Phenol Red-Free)3.0
Medium with 2% Serum (Phenol Red-Free)4.5

Data adapted from studies showing the impact of serum and phenol red on fluorescence assay backgrounds.

Table 2: Comparison of Autofluorescence Quenching Agents in Fixed Tissue

Quenching AgentEfficacy in Reducing AutofluorescenceNotes
Sudan Black B (0.1% in 70% ethanol) HighCan be effective for a broad range of autofluorescence sources.
Sodium Borohydride (1 mg/mL in PBS) HighParticularly effective for aldehyde-induced autofluorescence from fixation.
Eriochrome Black T HighShown to be highly effective in reducing autofluorescence in FFPE tissues.
Ammonia/Ethanol ModerateCan provide some reduction in autofluorescence.
Copper Sulfate ModerateCan be used to quench certain types of autofluorescence.

This table provides a qualitative comparison of common quenching agents. Efficacy can vary depending on cell/tissue type and the specific source of autofluorescence.

Experimental Protocols

Protocol 1: General Autofluorescence Quenching with Sudan Black B

This protocol is suitable for reducing autofluorescence in fixed cells.

  • Fix and Permeabilize Cells: Follow your standard protocol for cell fixation and permeabilization.

  • Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter to remove any undissolved particles.

  • Incubate with Quenching Solution: Incubate the fixed cells with the Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Wash: Wash the cells extensively with PBS until no more color is seen leaching from the samples.

  • Proceed with this compound Assay: Continue with your this compound assay protocol, starting with the addition of the substrate.

Protocol 2: Reduction of Aldehyde-Induced Autofluorescence with Sodium Borohydride

This protocol is specifically for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.

  • Fix Cells: Fix your cells as required by your experimental protocol.

  • Prepare Sodium Borohydride Solution: Immediately before use, prepare a fresh solution of 1 mg/mL sodium borohydride (NaBH₄) in ice-cold PBS. The solution will fizz.

  • Incubate with Reducing Agent: Incubate the fixed cells with the freshly prepared sodium borohydride solution for 20 minutes at room temperature.

  • Wash: Wash the cells thoroughly three times for 5 minutes each with PBS.

  • Proceed with this compound Assay: Continue with your this compound assay protocol.

Visualizations

Signaling Pathway of this compound Activation

BZiPAR_Activation This compound Substrate Activation by Lysosomal Proteases cluster_lysosome Lysosome (Acidic pH) BZiPAR_intact This compound (Non-fluorescent) Protease Lysosomal Proteases (e.g., Cathepsins) BZiPAR_intact->Protease Cleavage Rhodamine110 Rhodamine 110 (Fluorescent) Protease->Rhodamine110 Releases Detection Detection Rhodamine110->Detection Fluorescence (Ex: 496nm, Em: 520nm) BZiPAR_ext This compound (added to cells) BZiPAR_ext->BZiPAR_intact Cellular Uptake

Caption: this compound is taken up by cells and cleaved by lysosomal proteases, releasing fluorescent Rhodamine 110.

Experimental Workflow for this compound Assay with Troubleshooting Steps

BZiPAR_Workflow This compound Assay Workflow with Troubleshooting cluster_troubleshooting Troubleshooting for High Background start Start: Seed Cells treat Treat Cells with Compound start->treat prepare_reagents Prepare this compound Substrate treat->prepare_reagents check_medium Use Phenol-Red Free Medium & Low Serum treat->check_medium Consider check_fixation If Fixed, Use Sodium Borohydride treat->check_fixation If applicable incubate Incubate Cells with this compound prepare_reagents->incubate wash Wash Cells incubate->wash measure Measure Fluorescence (Ex: 496nm, Em: 520nm) wash->measure analyze Analyze Data measure->analyze check_autofluorescence Include Unstained Control measure->check_autofluorescence Compare with check_medium->incubate check_fixation->incubate

Caption: A workflow for this compound assays, including key steps and considerations for troubleshooting high background.

Logical Relationships in Troubleshooting High Background Fluorescence

Troubleshooting_Logic Troubleshooting Logic for High Background Fluorescence cluster_source Potential Sources cluster_solution Solutions high_background High Background Fluorescence autofluorescence Cellular Autofluorescence high_background->autofluorescence media_components Media Components high_background->media_components reagent_issues Reagent Issues high_background->reagent_issues fixation Fixation Artifacts high_background->fixation quenching Use Quenching Agents autofluorescence->quenching optimize_media Optimize Media (Phenol Red-Free, Low Serum) media_components->optimize_media fresh_reagents Prepare Fresh Reagents reagent_issues->fresh_reagents borohydride Sodium Borohydride Treatment fixation->borohydride

Caption: Identifying potential sources of high background fluorescence and their corresponding solutions.

References

Optimizing BZiPAR Concentration for Live-Cell Staining: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing BZiPAR concentration in live-cell staining applications. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for the successful use of this compound, a fluorogenic substrate for monitoring lysosomal protease activity in living cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a cell-permeable, non-fluorescent substrate designed to detect the activity of intracellular proteases, particularly those within lysosomes. The substrate consists of two peptide sequences linked to a central rhodamine 110 (R110) core. In its intact, bis-amide form, the molecule's fluorescence is quenched. Upon entry into the cell, lysosomal proteases cleave the peptide bonds. This enzymatic cleavage occurs in a two-step process: the first cleavage yields a fluorescent mono-amide intermediate, and the second cleavage releases the highly fluorescent Rhodamine 110, leading to a significant increase in signal.[1][2]

Q2: What are the spectral properties of the fluorescent product of this compound?

A2: The final fluorescent product of the enzymatic cleavage of this compound is Rhodamine 110. This fluorophore has spectral properties similar to fluorescein, making it compatible with standard green filter sets (e.g., FITC). The approximate excitation and emission maxima are:

  • Excitation: ~496 nm

  • Emission: ~520 nm[2]

Q3: What is a recommended starting concentration for this compound in live-cell staining?

A3: Based on studies using similar rhodamine 110-based substrates for live-cell analysis by flow cytometry, a starting concentration of 10 µM is recommended.[3] However, the optimal concentration is cell-type dependent and should be determined empirically through a concentration titration experiment.

Q4: How should I prepare a this compound stock solution?

A4: this compound is soluble in DMSO. To prepare a stock solution, dissolve the solid this compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 1.4 mg of this compound (MW: 1404.5 g/mol ) in 100 µL of DMSO. Store the stock solution at -20°C, protected from light and moisture.

Q5: What are the key considerations for maintaining cell health during this compound staining and imaging?

A5: Maintaining cell health is critical for obtaining biologically relevant data. Key considerations include:

  • Minimize Phototoxicity: Use the lowest possible excitation light intensity and exposure time that provide an adequate signal-to-noise ratio.[4] Prolonged exposure to high-intensity light can generate reactive oxygen species (ROS), leading to cellular stress and apoptosis.

  • Maintain Physiological Conditions: Perform all incubation and imaging steps at 37°C and 5% CO2 in a suitable live-cell imaging buffer or phenol red-free culture medium.

  • Monitor Cell Morphology: Visually inspect the cells throughout the experiment for any signs of stress, such as membrane blebbing, vacuolization, or detachment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Fluorescent Signal Sub-optimal this compound Concentration: The concentration of the probe may be too low for the level of protease activity in your cells.Optimize this compound Concentration: Perform a titration experiment, testing a range of concentrations (e.g., 1 µM to 20 µM) to find the optimal signal-to-noise ratio for your specific cell type and experimental conditions.
Low Protease Activity: The target proteases may have low expression or activity in your cell model.Use a Positive Control: Treat cells with an agent known to increase lysosomal activity or use a cell line with known high lysosomal protease activity to validate the assay.
Incorrect Imaging Settings: The excitation and emission filters may not be appropriate for Rhodamine 110.Verify Filter Sets: Ensure you are using a standard FITC or GFP filter set that is appropriate for the ~496/520 nm excitation/emission profile of Rhodamine 110.
Short Incubation Time: The probe may not have had sufficient time to be taken up by the cells and cleaved by the proteases.Optimize Incubation Time: Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal incubation period for maximal signal.
High Background Fluorescence Excess this compound Concentration: High concentrations of the probe can lead to non-specific staining or accumulation in cellular compartments other than lysosomes.Reduce this compound Concentration: Lower the concentration of this compound used for staining.
Autofluorescence: Some cell types exhibit high intrinsic fluorescence, particularly in the green channel.Image Unstained Cells: Acquire images of unstained cells using the same imaging settings to determine the level of autofluorescence. This can be subtracted from the this compound-stained images during analysis.
Inadequate Washing: Residual, unbound probe in the imaging medium can contribute to high background.Wash Cells Before Imaging: After the incubation period, gently wash the cells once or twice with pre-warmed, phenol red-free medium or a suitable imaging buffer before acquiring images.
Cell Death or Abnormal Morphology This compound Cytotoxicity: Although generally considered to have low toxicity, very high concentrations or prolonged incubation times can be detrimental to cell health.Perform a Cytotoxicity Assay: Use a viability dye (e.g., propidium iodide or a live/dead cell stain) to assess cell viability across a range of this compound concentrations and incubation times. Choose a working concentration that does not significantly impact cell viability.
Phototoxicity: Excessive exposure to excitation light can induce cellular damage and death.Optimize Imaging Parameters: Reduce laser power, decrease exposure time, and increase the time interval between image acquisitions to minimize light-induced stress on the cells.
Signal Fades Quickly (Photobleaching) High Excitation Light Intensity: The fluorophore is being rapidly destroyed by the excitation light.Reduce Light Exposure: Lower the laser power or use a neutral density filter. Increase the camera gain or use a more sensitive detector to compensate for the lower signal.
Long Exposure Times: Prolonged illumination of the sample increases the likelihood of photobleaching.Shorten Exposure Times: Use the shortest possible exposure time that still provides a good quality image.

Experimental Protocols & Data

Quantitative Data Summary
ParameterValueReference
Fluorophore Rhodamine 110
Excitation Maximum (Ex) ~496 nm
Emission Maximum (Em) ~520 nm
Recommended Starting Concentration 10 µM
Solvent DMSO-
Storage -20°C (Stock Solution)-
Protocol 1: Optimizing this compound Concentration for Live-Cell Microscopy

This protocol provides a framework for determining the optimal this compound concentration for your specific cell type and imaging setup.

Materials:

  • Cells cultured on a suitable imaging plate (e.g., glass-bottom 96-well plate)

  • This compound

  • Anhydrous DMSO

  • Phenol red-free cell culture medium or live-cell imaging buffer

  • Fluorescence microscope with environmental control (37°C, 5% CO2) and a FITC/GFP filter set

Procedure:

  • Prepare a this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solutions: On the day of the experiment, prepare a series of this compound working solutions in pre-warmed, phenol red-free medium. A suggested concentration range to test is 1 µM, 5 µM, 10 µM, and 20 µM. Also, prepare a "no-stain" control (medium only).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Gently add the this compound working solutions to the respective wells.

    • Incubate the cells for 30-60 minutes at 37°C and 5% CO2, protected from light.

  • Washing (Optional but Recommended):

    • Gently remove the staining solution.

    • Wash the cells once with pre-warmed, phenol red-free medium to reduce background fluorescence.

    • Add fresh, pre-warmed, phenol red-free medium to the wells.

  • Imaging:

    • Transfer the plate to the fluorescence microscope.

    • Allow the plate to equilibrate to 37°C and 5% CO2.

    • Acquire images using a FITC/GFP filter set. Use consistent imaging settings across all wells.

  • Analysis:

    • Quantify the mean fluorescence intensity of the cells for each concentration.

    • Subtract the mean fluorescence intensity of the "no-stain" control to correct for autofluorescence.

    • Plot the background-corrected fluorescence intensity against the this compound concentration to identify the concentration that provides the best signal-to-noise ratio without causing visible signs of cytotoxicity.

Protocol 2: Cytotoxicity Assessment of this compound

This protocol helps determine the concentration at which this compound may become toxic to your cells.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • A fluorescent dead-cell stain (e.g., Propidium Iodide or a fixable viability dye)

  • Fluorescence microscope or plate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a range of this compound concentrations in culture medium, including a concentration higher than your intended working concentration (e.g., up to 50 µM or 100 µM). Include a "vehicle control" (medium with the same amount of DMSO used for the highest this compound concentration) and a "positive control" for cell death (e.g., treatment with a known cytotoxic agent like staurosporine).

  • Treat Cells: Add the different concentrations of this compound to the cells and incubate for a period relevant to your planned experiment (e.g., 2, 6, or 24 hours).

  • Stain for Dead Cells: Following the manufacturer's instructions for your chosen dead-cell stain, add the dye to all wells and incubate for the recommended time.

  • Quantify Cell Death:

    • Microscopy: Acquire images in the brightfield and the appropriate fluorescence channel for the dead-cell stain. Count the total number of cells and the number of fluorescent (dead) cells to calculate the percentage of dead cells for each condition.

    • Plate Reader: Measure the fluorescence intensity in each well.

  • Analysis: Plot the percentage of dead cells (or fluorescence intensity) against the this compound concentration to determine the concentration at which a significant increase in cell death occurs. This will help you establish a safe upper limit for your staining experiments.

Visualizations

This compound Mechanism of Action

BZiPAR_Mechanism This compound This compound (Non-fluorescent) Monoamide Mono-amide Intermediate (Fluorescent) This compound->Monoamide First Cleavage R110 Rhodamine 110 (Highly Fluorescent) Monoamide->R110 Second Cleavage Protease Lysosomal Protease Protease->this compound Protease->Monoamide

Caption: this compound's two-step cleavage by lysosomal proteases.

General Workflow for this compound Live-Cell Staining

BZiPAR_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture 1. Culture Cells on Imaging Plate prepare_this compound 2. Prepare this compound Working Solution cell_culture->prepare_this compound add_this compound 3. Add this compound to Cells prepare_this compound->add_this compound incubate 4. Incubate at 37°C add_this compound->incubate wash 5. Wash Cells (Optional) incubate->wash image 6. Live-Cell Imaging wash->image analyze 7. Analyze Fluorescence image->analyze

Caption: Experimental workflow for this compound live-cell staining.

Troubleshooting Logic for Low Signal

Low_Signal_Troubleshooting start Low or No Signal check_conc Is this compound concentration optimized? start->check_conc optimize_conc Perform concentration titration (e.g., 1-20 µM) check_conc->optimize_conc No check_time Is incubation time sufficient? check_conc->check_time Yes optimize_conc->check_time optimize_time Perform time-course (e.g., 15-120 min) check_time->optimize_time No check_activity Is protease activity expected/present? check_time->check_activity Yes optimize_time->check_activity positive_control Use positive control (e.g., stimulated cells) check_activity->positive_control No check_settings Are imaging settings correct? check_activity->check_settings Yes positive_control->check_settings correct_settings Verify Ex/Em for R110 (~496/520 nm) check_settings->correct_settings No solution Signal Improved check_settings->solution Yes correct_settings->solution

Caption: Troubleshooting flowchart for low this compound signal.

References

Troubleshooting low signal with BZiPAR fluorescent substrate

Author: BenchChem Technical Support Team. Date: November 2025

Important Advisory Regarding BZiPAR Application

Initial research indicates a common misunderstanding regarding the application of the this compound fluorescent substrate. This compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a substrate for trypsin and other serine proteases .[1][2][3] It is not a substrate for Poly (ADP-ribose) polymerase (PARP) and is therefore unsuitable for use in PARP activity assays. The cleavage of this compound by proteases releases the fluorescent Rhodamine 110, which is the basis of its use in measuring protease activity.

This guide has been adapted to address troubleshooting low signal issues for a common class of fluorescent substrates used in PARP assays: fluorescently-labeled NAD+ analogs . These analogs are direct substrates for PARP enzymes, and their incorporation into poly(ADP-ribose) (PAR) chains forms the basis of signal generation in many contemporary PARP assays.

Troubleshooting Guide: Low Signal with Fluorescent NAD+ Analog-Based PARP Assays

This guide provides solutions for common issues leading to low or no signal in PARP activity assays that utilize fluorescent NAD+ analogs.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any fluorescent signal in my PARP assay. What are the primary things to check?

A1: A complete lack of signal usually points to a critical issue with one of the core components of the assay. Here’s a checklist of the most common culprits:

  • Enzyme Activity: Ensure your PARP enzyme is active. Enzyme activity can be compromised by improper storage or handling. It's recommended to test each new lot of enzyme to ensure consistent activity.[4]

  • Incorrect Reagent: Double-check that you are using a fluorescent NAD+ analog designed for PARP assays, not a substrate for another enzyme class.

  • Missing Components: Verify that all necessary components were added to the reaction, including the PARP enzyme, the fluorescent NAD+ analog, and importantly, activated DNA (nicked or damaged DNA), which is required to stimulate PARP activity.[5]

  • Instrument Settings: Confirm that the excitation and emission wavelengths on your plate reader or microscope are correctly set for the specific fluorophore on your NAD+ analog.

Q2: My signal is very weak, though not completely absent. How can I improve it?

A2: Weak signal often results from suboptimal reaction conditions or reagent concentrations. Consider the following optimization steps:

  • Reagent Concentrations: The concentrations of the PARP enzyme and the fluorescent NAD+ analog may need to be optimized. Titrating both components is crucial to find the optimal balance for a robust signal.

  • Incubation Time and Temperature: The reaction may not have proceeded long enough to generate a strong signal. Try extending the incubation time or ensuring the incubation temperature is optimal for PARP activity (typically 25-37°C).

  • Activated DNA Quality: The quality and concentration of the activated DNA are critical for stimulating the PARP enzyme. Ensure the DNA is sufficiently nicked to promote PARP binding and activation.

Q3: Can the buffer composition affect my signal?

A3: Absolutely. Buffer conditions are critical for optimal enzyme function.

  • pH and Salt Concentration: Ensure the pH and salt concentration of your reaction buffer are within the optimal range for your specific PARP enzyme.

  • Inhibitory Components: Some common buffer components can inhibit PARP activity. For instance, high concentrations of DMSO, often used to dissolve inhibitors, can negatively impact the assay. It is recommended to keep the final DMSO concentration below 2%.

Q4: I am working with live cells. Why might I not be seeing a signal?

A4: Low signal in live-cell imaging assays using fluorescent NAD+ analogs can be due to permeability issues. Some fluorescent NAD+ analogs may not efficiently cross the membranes of intact, living cells. If you are working with live cells, you may need to:

  • Use a substrate specifically designed for live-cell imaging.

  • Consider using a permeabilization agent, though this can impact cell health.

  • Switch to an endpoint assay using cell lysates.

Quantitative Data Summary

The following tables provide typical concentration ranges and conditions for a fluorescent NAD+ analog-based PARP assay. These should be used as a starting point for your own optimization.

Table 1: Recommended Reagent Concentrations

ReagentTypical Final Concentration RangeNotes
PARP1 Enzyme25 - 100 ng per reactionThe optimal amount can vary between enzyme lots and should be determined empirically.
Activated DNA25 - 100 ng per reactionThis is a critical component for PARP activation.
Fluorescent NAD+ Analog0.1 - 10 µMThe optimal concentration depends on the specific substrate and the Km of the enzyme for that substrate. Titration is recommended.
PARP Inhibitor (Control)1 nM - 100 µMUsed as a negative control to confirm that the signal is PARP-dependent. The IC50 value for known inhibitors can provide a reference.

Table 2: Typical Incubation and Measurement Parameters

ParameterRecommended SettingNotes
Incubation Time30 - 120 minutesLonger incubation times can increase signal but may also increase background.
Incubation Temperature25 - 37 °CCheck the manufacturer's data sheet for the optimal temperature for your specific PARP enzyme.
Excitation/EmissionDependent on the fluorophoreConsult the substrate's technical data sheet for the correct wavelengths.
Readout ModeKinetic or EndpointKinetic mode can be useful for optimizing incubation time and for inhibitor studies.

Experimental Protocols

Key Experiment: In Vitro PARP Activity Assay Using a Fluorescent NAD+ Analog

This protocol describes a general procedure for measuring PARP activity in a 96-well plate format.

Materials:

  • Recombinant PARP enzyme

  • Activated DNA

  • Fluorescent NAD+ analog

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • PARP inhibitor (for negative control)

  • 96-well black plates, suitable for fluorescence measurement

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare working solutions of the PARP enzyme, activated DNA, and fluorescent NAD+ analog in PARP Assay Buffer at 2x the final desired concentration.

  • Set up Reactions: In each well of the 96-well plate, add the following:

    • Test Wells: 50 µL of 2x PARP enzyme/activated DNA mix.

    • Negative Control Wells: 50 µL of 2x PARP enzyme/activated DNA mix, plus a known PARP inhibitor.

    • No Enzyme Control Wells: 50 µL of PARP Assay Buffer with activated DNA but without the enzyme.

  • Initiate Reaction: Add 50 µL of the 2x fluorescent NAD+ analog solution to all wells to start the reaction. The final volume in each well should be 100 µL.

  • Incubate: Incubate the plate at the desired temperature (e.g., 37°C) for 60 minutes, protected from light.

  • Measure Fluorescence: Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for the fluorophore.

  • Analyze Data: Subtract the average fluorescence of the "No Enzyme Control" wells from all other readings. Compare the signal from the "Test Wells" to the "Negative Control Wells" to determine the PARP-specific signal.

Visualizations

PARP_Signaling_Pathway DNA_Damage DNA Strand Break PARP PARP Enzyme DNA_Damage->PARP recruits & activates PAR Poly(ADP-ribose) (PAR) (Fluorescent Signal) PARP->PAR polymerizes NAD Fluorescent NAD+ Analog NAD->PARP consumes DDR Downstream DNA Repair Proteins PAR->DDR recruits

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reagents Prepare Reagents (Enzyme, DNA, Substrate) Add_Components Add Components to Plate Prep_Reagents->Add_Components Incubate Incubate (e.g., 60 min, 37°C) Add_Components->Incubate Read_Fluorescence Measure Fluorescence Incubate->Read_Fluorescence Analyze_Data Analyze Data Read_Fluorescence->Analyze_Data

Troubleshooting_Tree Start Low or No Signal Check_Instrument Are Instrument Settings Correct? (Ex/Em Wavelengths) Start->Check_Instrument Check_Components Were All Core Reagents Added? (Enzyme, DNA, Substrate) Check_Instrument->Check_Components Yes Correct_Settings Correct Instrument Settings Check_Instrument->Correct_Settings No Check_Enzyme Is the PARP Enzyme Active? Check_Components->Check_Enzyme Yes Add_Components Repeat with All Components Check_Components->Add_Components No Optimize_Conc Optimize Reagent Concentrations (Enzyme & Substrate Titration) Check_Enzyme->Optimize_Conc Yes Use_New_Enzyme Use a New, Validated Enzyme Aliquot Check_Enzyme->Use_New_Enzyme No Optimize_Time Increase Incubation Time or Temperature Optimize_Conc->Optimize_Time Check_DNA Verify Quality of Activated DNA Optimize_Time->Check_DNA

References

BZiPAR photostability and photobleaching prevention tips

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BZiPAR, focusing on its photostability and strategies to prevent photobleaching during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of fluorophores does it belong?

A1: this compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a substrate for enzymes like trypsin and certain lysosomal proteases.[1] Upon enzymatic cleavage, it releases rhodamine 110, a highly fluorescent molecule. Therefore, the photophysical properties of the resulting signal are characteristic of rhodamine 110. Rhodamines are a class of xanthene dyes known for their brightness and relatively high photostability compared to other fluorophores like fluorescein.[2]

Q2: What is photobleaching and why is it a concern when using this compound?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[3][4] This occurs when the fluorescent molecule (in this case, the cleaved rhodamine 110) is exposed to high-intensity excitation light.[5] The consequence is a gradual fading of the fluorescent signal during imaging, which can compromise the quality of images and the accuracy of quantitative measurements.

Q3: What are the primary factors that contribute to the photobleaching of the fluorescent signal from this compound?

A3: The rate of photobleaching is influenced by several factors:

  • Intensity of Excitation Light: Higher light intensity accelerates photobleaching.

  • Duration of Exposure: Longer exposure to the excitation light increases the cumulative damage to the fluorophore.

  • Presence of Oxygen: Molecular oxygen can react with the excited fluorophore, leading to the formation of reactive oxygen species (ROS) that chemically destroy the fluorophore.

  • Local Chemical Environment: The pH and the presence of oxidizing or reducing agents in the sample can affect the photostability of the fluorophore.

Q4: How does the photostability of this compound (rhodamine 110) compare to other common fluorophores?

A4: Rhodamine dyes, including rhodamine 110, are generally considered to be more photostable than fluorescein derivatives. However, like all fluorophores, they will eventually photobleach under continuous illumination.

Quantitative Data Summary

As this compound's fluorescence originates from rhodamine 110, the following table summarizes the key photophysical properties of rhodamine 110.

PropertyValueSource
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹
Excitation Maximum (λex) ~496 - 500 nm
Emission Maximum (λem) ~520 - 522 nm
General Photostability Higher than fluoresceins

Troubleshooting Guide: this compound Signal Fading

This guide provides a systematic approach to diagnosing and resolving rapid signal loss due to photobleaching during your experiments with this compound.

Problem: The fluorescent signal from my this compound-treated sample is fading too quickly.

start Start: Rapid Signal Fading Observed q1 Step 1: Review Imaging Parameters - Reduce excitation light intensity? - Shorten exposure time? - Decrease frequency of image acquisition? start->q1 a1_yes Yes, parameters are optimized. Proceed to Step 2. q1->a1_yes Optimized a1_no No, parameters are not optimized. Adjust settings and re-image. q1->a1_no Not Optimized q2 Step 2: Check Sample Preparation - Is an antifade mounting medium being used? a1_yes->q2 a1_no->q1 a2_yes Yes, an antifade reagent is in use. Proceed to Step 3. q2->a2_yes Yes a2_no No, an antifade reagent is not in use. Incorporate an antifade medium and re-image. q2->a2_no No q3 Step 3: Evaluate Experimental Environment - Can oxygen levels be minimized (e.g., using oxygen scavengers for live-cell imaging)? a2_yes->q3 a2_no->q2 a3_yes Yes, oxygen scavengers can be used. Implement and re-image. q3->a3_yes Possible a3_no No, oxygen levels cannot be easily controlled. Consider alternative strategies. q3->a3_no Not Possible end_success Resolution: Stable Fluorescent Signal Achieved a3_yes->end_success end_further Further Troubleshooting: - Consider a more photostable dye if possible. - Consult instrument specialist. a3_no->end_further This compound This compound (Non-fluorescent) Enzyme Protease (e.g., Trypsin) This compound->Enzyme Cleavage Rhodamine110 Rhodamine 110 (Fluorescent) Enzyme->Rhodamine110 Excitation Excitation Light (~500 nm) Rhodamine110->Excitation Emission Emission (~522 nm) Excitation->Emission Photobleaching Photobleaching (Signal Loss) Emission->Photobleaching

References

Impact of pH and temperature on BZiPAR assay performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of the BZiPAR assay, with a specific focus on the impact of pH and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound assay?

A1: The optimal pH for the this compound assay depends on the specific enzyme being targeted. This compound is a substrate for both trypsin and lysosomal proteases, which have different optimal pH ranges.

  • Trypsin and Trypsin-like Proteases: These enzymes exhibit optimal activity in alkaline conditions. The recommended pH range is typically between 8.0 and 9.0, with an optimum often cited around pH 8.5-8.7.[1][2]

  • Lysosomal Proteases: These enzymes function in the acidic environment of the lysosome. Therefore, the optimal pH for assays targeting lysosomal proteases is in the acidic range, generally between 4.5 and 5.5.

It is crucial to use a buffer system that can maintain a stable pH within the desired range throughout the experiment.

Q2: What is the optimal temperature for the this compound assay?

A2: Similar to pH, the optimal temperature for the this compound assay is dependent on the enzyme under investigation.

  • Trypsin and Trypsin-like Proteases: The optimal temperature for trypsin activity is generally between 40°C and 60°C.[1][2] However, for prolonged incubations, a lower temperature of 37°C is often used to maintain enzyme stability. Some studies have shown that the presence of calcium ions can increase the thermostability of trypsin, allowing for higher incubation temperatures (up to 67°C) and potentially increased activity.[3]

  • Lysosomal Proteases: The optimal temperature for lysosomal proteases is typically around 37°C, reflecting physiological conditions.

Exceeding the optimal temperature can lead to enzyme denaturation and a loss of activity.

Q3: Can I use the this compound assay to measure enzyme activity in live cells?

A3: Yes, the this compound substrate has been reported to be cell-permeable, allowing for the measurement of intracellular lysosomal protease activity in live cells.

Q4: What are the excitation and emission wavelengths for the product of the this compound assay?

A4: The this compound substrate, upon cleavage by the target protease, releases Rhodamine 110. The optimal excitation and emission wavelengths for Rhodamine 110 are approximately 498 nm and 520 nm, respectively.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Signal Suboptimal pH Verify the pH of your assay buffer. Ensure it is within the optimal range for your target enzyme (alkaline for trypsin, acidic for lysosomal proteases).
Suboptimal Temperature Confirm that the incubation temperature is appropriate for your enzyme. For trypsin, consider optimizing the temperature between 37°C and 60°C.
Enzyme Inactivity Ensure your enzyme stock is active. If possible, test it with a known positive control substrate. Avoid repeated freeze-thaw cycles of the enzyme.
Incorrect Wavelength Settings Check that the excitation and emission wavelengths on your fluorescence plate reader are set correctly for Rhodamine 110 (Ex: ~498 nm, Em: ~520 nm).
Insufficient Incubation Time The reaction may not have proceeded long enough. Perform a time-course experiment to determine the optimal incubation period.
High Background Signal Substrate Instability The this compound substrate may be degrading spontaneously. Prepare the substrate solution fresh and protect it from light. Run a no-enzyme control to assess the level of background fluorescence.
Contaminated Reagents Use high-purity water and reagents to prepare your buffers and solutions.
Inconsistent Results Temperature Fluctuations Ensure a stable and uniform temperature across your assay plate during incubation. Use a temperature-controlled incubator or water bath.
pH Drift The buffering capacity of your assay buffer may be insufficient. Ensure the buffer concentration is adequate to maintain a stable pH throughout the experiment.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of all reagents.

Experimental Protocols

Protocol for Determining Optimal pH
  • Prepare a series of buffers with pH values ranging from 3.5 to 10.0 (e.g., citrate buffer for pH 3.5-6.0, phosphate buffer for pH 6.0-8.0, and Tris-HCl or glycine-NaOH for pH 8.0-10.0).

  • Prepare the reaction mixture in separate wells of a microplate. Each well should contain the assay buffer at a specific pH, the this compound substrate, and your enzyme source. Include a no-enzyme control for each pH value.

  • Incubate the plate at the standard assay temperature (e.g., 37°C) for a fixed period.

  • Measure the fluorescence using a plate reader with excitation at ~498 nm and emission at ~520 nm.

  • Plot the fluorescence intensity (after subtracting the no-enzyme control) against the pH to determine the optimal pH.

Protocol for Determining Optimal Temperature
  • Prepare the reaction mixture in multiple tubes or wells, each containing the optimal assay buffer (as determined above), the this compound substrate, and your enzyme source.

  • Incubate the reactions at a range of different temperatures (e.g., 25°C, 37°C, 45°C, 55°C, 65°C) for a fixed period.

  • Stop the reaction (if necessary, e.g., by adding a stop solution or by rapid cooling).

  • Measure the fluorescence at the optimal excitation and emission wavelengths.

  • Plot the fluorescence intensity against the temperature to determine the optimal temperature for the assay.

Quantitative Data Summary

Table 1: Effect of pH on Relative Trypsin Activity
pH Relative Activity (%)
7.065
7.580
8.095
8.5100
9.098
9.585
10.070

Note: These are representative data compiled from typical trypsin activity profiles. Actual results may vary.

Table 2: Effect of Temperature on Relative Trypsin Activity
Temperature (°C) Relative Activity (%)
2540
3775
4590
55100
6580

Note: These are representative data. The optimal temperature can be influenced by factors such as the presence of stabilizers like calcium.

Visualizations

BZiPAR_Assay_Workflow cluster_reagents Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Enzyme Enzyme Solution (e.g., Trypsin or Lysosomal Extract) Reaction_Mix Combine Reagents in Microplate Well Enzyme->Reaction_Mix Substrate This compound Substrate Solution Substrate->Reaction_Mix Buffer Assay Buffer (Optimized pH) Buffer->Reaction_Mix Incubation Incubate at Optimized Temperature Reaction_Mix->Incubation Start Reaction Fluorescence_Reader Measure Fluorescence (Ex: ~498 nm, Em: ~520 nm) Incubation->Fluorescence_Reader Cleaved Substrate (Rhodamine 110) Data_Analysis Calculate Enzyme Activity Fluorescence_Reader->Data_Analysis

Caption: Workflow for the this compound enzymatic assay.

Caption: A logical workflow for troubleshooting common this compound assay issues.

References

How to minimize BZiPAR off-target binding in cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BZiPAR. This resource provides troubleshooting guides and answers to frequently asked questions to help you minimize off-target binding and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target in cells?

This compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a cell-permeable fluorogenic substrate used to detect protease activity.[1] While it can be cleaved by trypsin in vitro, its primary intended use in live cells is to measure the activity of certain lysosomal proteases, such as Cathepsin B, which can hydrolyze the substrate to release the highly fluorescent Rhodamine 110 reporter.[1]

Q2: What constitutes "off-target binding" for a substrate like this compound?

For a fluorogenic substrate, off-target binding refers to its cleavage by enzymes other than the intended target, leading to a fluorescent signal that does not accurately represent the activity of the target enzyme. This can be caused by the substrate interacting with other cellular proteases that recognize its peptide sequence or by non-specific accumulation in cellular compartments, which may lead to high background fluorescence.

Q3: What are the most common causes of non-specific signal when using this compound?

High background or non-specific signal with this compound can stem from several factors:

  • Excessive Probe Concentration: Using a higher concentration than necessary increases the likelihood of cleavage by lower-affinity off-target proteases.[2]

  • Probe Aggregation: Like many lipophilic probes, this compound can form aggregates at high concentrations, which may be non-specifically taken up by cells or bind to cellular structures.[2]

  • Inadequate Washing: Insufficient washing can leave unbound extracellular or loosely bound probe, contributing to high background.[2]

  • Cell Health and Density: Overly confluent or unhealthy cells can exhibit altered protease activity and membrane permeability, leading to artifactual signal.

  • Sample Autofluorescence: Some cell types naturally fluoresce at the same wavelengths used to detect Rhodamine 110.

Troubleshooting Guides

Issue 1: High Background Fluorescence

You observe a strong fluorescent signal in your negative control wells (e.g., cells treated with a known inhibitor of the target protease) or a general, diffuse signal across the entire cell that obscures specific lysosomal localization.

Troubleshooting Workflow: High Background Fluorescence

G start High Background Fluorescence Observed q1 Is this compound concentration optimized? start->q1 sol1 Perform Concentration Titration (See Protocol Below) q1->sol1 No q2 Are washing steps sufficient? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Increase number and/or duration of wash steps q2->sol2 No q3 Is cell health/ confluency optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Seed cells at lower density; Confirm viability (>95%) q3->sol3 No q4 Is autofluorescence a possibility? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Image unstained control cells using the same settings q4->sol4 Yes end_node Background Reduced q4->end_node No a4_yes Yes a4_no No sol4->end_node G cluster_extra Extracellular cluster_cell Cell cluster_lysosome Lysosome (On-Target) cluster_cyto Cytosol (Off-Target) BZiPAR_out This compound (Non-fluorescent) BZiPAR_in This compound BZiPAR_out->BZiPAR_in Cellular Uptake CathepsinB Cathepsin B Rhodamine_lyso Rhodamine 110 (Fluorescent Signal) CathepsinB->Rhodamine_lyso Cleavage Caspase Caspase-3 (e.g., during apoptosis) Rhodamine_cyto Rhodamine 110 (Fluorescent Signal) Caspase->Rhodamine_cyto Cleavage BZiPAR_in->CathepsinB BZiPAR_in->Caspase G start Start with 1 µM this compound in Live Cells q1 Is the signal-to-noise ratio > 3? start->q1 a1_yes Concentration is likely optimal. Proceed with experiment. q1->a1_yes Yes a1_no Increase concentration to 2 µM q1->a1_no No q2 Is S/N ratio now > 3? a1_no->q2 a2_yes Use 2 µM. Verify with inhibitor control. q2->a2_yes Yes a2_no Increase to 5 µM. WARNING: High risk of off-target signal. q2->a2_no No q3 Is S/N ratio now > 3? a2_no->q3 a3_yes Use 5 µM. Must use inhibitor controls to confirm on-target activity. q3->a3_yes Yes a3_no Assay may not be suitable for this cell type. Consider an alternative method. q3->a3_no No

References

Cell fixation methods compatible with BZiPAR staining

Author: BenchChem Technical Support Team. Date: November 2025

An essential aspect of obtaining high-quality microscopy data is the proper preservation of cellular morphology and the fluorescent signal. For researchers using BZiPAR, a cell-permeable substrate that is cleaved by lysosomal proteases to generate a fluorescent signal, choosing the correct cell fixation method is critical. The primary goal is to stain the live cells first to allow for enzymatic activity and then fix the cells to preserve the resulting fluorescence and cellular structure for imaging.

This guide provides an overview of compatible fixation methods, detailed protocols, and troubleshooting advice to help you achieve optimal this compound staining results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a substrate for the enzyme trypsin and related lysosomal proteases.[1] It is designed to be cell-permeable. Once inside a live cell, it is transported to the lysosomes where active proteases cleave the substrate. This cleavage releases the fluorophore Rhodamine 110, resulting in a fluorescent signal that can be visualized using a microscope.

Q2: Should I fix my cells before or after this compound staining?

You should perform this compound staining on live cells first, and then fix them. The fluorescent signal is dependent on the enzymatic activity of lysosomal proteases. Most fixation methods will denature or cross-link these enzymes, rendering them inactive. Therefore, the recommended workflow is to incubate live cells with this compound, allow the enzymatic reaction to occur, and then use a fixation method to preserve the fluorescent signal and cell morphology for imaging.

Q3: Which fixation methods are recommended for this compound-stained cells?

The most recommended method is fixation with paraformaldehyde (PFA), a cross-linking agent. This method is excellent at preserving cell structure and is less likely to affect the already-cleaved fluorescent product.[2][3] Organic solvents like methanol are generally not recommended as a primary fixation method because they can denature proteins and extract lipids, which may disrupt the localization of the fluorescent signal and alter cellular morphology.[2]

Choosing a Fixation Method

The choice of fixative depends on the experimental goals, such as the need to preserve specific cellular structures or compatibility with other stains. Below is a comparison of common fixation methods.

FeatureParaformaldehyde (PFA)Methanol / Acetone
Mechanism Cross-links proteins and amines, creating a stable network.Dehydrates cells and precipitates (denatures) proteins.
Morphology Preservation Excellent. Preserves cellular and organellar structure well.Fair to good. Can cause cell shrinkage and alter morphology.
Signal Preservation Generally good for retaining small molecule fluorophores post-staining.High risk of extracting the cleaved fluorophore or altering its subcellular localization.
Enzyme Activity Inactivates enzymes through cross-linking.Inactivates enzymes through denaturation.
Permeabilization Requires a separate permeabilization step (e.g., with Triton X-100) if subsequent immunostaining is needed.Simultaneously fixes and permeabilizes the cell membrane.
Primary Recommendation Recommended for fixing cells after live this compound staining.Not Recommended as a primary fixation method for this compound.

Experimental Protocols & Workflow

The general workflow for this compound staining followed by fixation involves three main stages: live-cell staining, fixation, and mounting.

cluster_0 Stage 1: Live-Cell Staining cluster_1 Stage 2: Fixation cluster_2 Stage 3: Mounting & Imaging A Seed and culture cells on coverslips B Prepare this compound working solution A->B C Incubate live cells with this compound B->C D Wash cells with live-cell imaging buffer C->D E Fix cells with 4% PFA (Recommended Method) D->E Proceed immediately to fixation F Wash cells 3x with PBS E->F G Optional: Counterstain nuclei (e.g., Hoechst) F->G H Mount coverslip on slide with antifade medium G->H I Image with fluorescence microscope H->I

Caption: General experimental workflow for this compound staining and subsequent cell fixation.

Protocol 1: Paraformaldehyde (PFA) Fixation (Recommended)

This method is ideal for preserving cell morphology after live-cell staining with this compound.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS, pH 7.4

  • Phosphate-Buffered Saline (PBS)

  • Antifade mounting medium

Procedure:

  • After live-cell staining with this compound and washing, aspirate the imaging buffer from the cells.

  • Gently add enough 4% PFA solution to completely cover the cells.

  • Incubate for 10-20 minutes at room temperature.

  • Aspirate the PFA solution. Caution: PFA is toxic; handle in a fume hood and dispose of according to institutional guidelines.

  • Wash the cells three times with PBS for 5 minutes each to remove residual PFA.

  • The cells are now fixed and can be mounted for imaging or processed for further staining (e.g., nuclear counterstain).

Troubleshooting Guide

Encountering issues during your experiment can be frustrating. This guide addresses common problems and provides actionable solutions.

P1 Weak or No Signal C1a Lysosomal proteases inactive (cells unhealthy or dead) P1->C1a C1b Fixation performed before staining P1->C1b C1c This compound concentration too low P1->C1c C1d Signal lost during processing P1->C1d P2 High Background C2a Incomplete removal of excess this compound P2->C2a C2b Autofluorescence from cells or fixative P2->C2b P3 Poor Cell Morphology C3a Harsh cell handling during washes P3->C3a C3b Incorrect fixative used (e.g., cold methanol) P3->C3b C3c Fixation time too short/long P3->C3c S1a Ensure cells are healthy during staining C1a->S1a S1b Always stain live cells before fixing C1b->S1b S1c Optimize this compound concentration and incubation time C1c->S1c S1d Use gentle washes; use antifade mounting medium C1d->S1d S2a Increase number and duration of washes after staining C2a->S2a S2b Use fresh, methanol-free PFA; image with appropriate controls C2b->S2b S3a Handle cells gently; do not let coverslips dry out C3a->S3a S3b Use 4% PFA at room temperature C3b->S3b S3c Adhere to recommended 10-20 minute fixation time C3c->S3c

Caption: Troubleshooting guide for common this compound staining and fixation issues.

Detailed Troubleshooting Scenarios
  • Issue: Weak or No Fluorescent Signal

    • Possible Cause: Fixation was performed before live-cell staining, inactivating the necessary enzymes.

    • Solution: Always stain live, healthy cells with this compound first, then proceed with fixation.

    • Possible Cause: The signal was lost during post-fixation processing.

    • Solution: Be gentle during washing steps. After fixation, mount the coverslip promptly using a high-quality antifade mounting medium to prevent photobleaching.

  • Issue: High Background Fluorescence

    • Possible Cause: Incomplete washing after live-cell staining left residual, uncleaved this compound.

    • Solution: Ensure thorough but gentle washing with a suitable buffer (e.g., PBS or HBSS) after incubation with this compound and before fixation.

    • Possible Cause: The PFA solution is old or contains impurities that are autofluorescent.

    • Solution: Use fresh, high-quality, methanol-free 4% PFA. Old formaldehyde solutions can break down and increase autofluorescence.

  • Issue: Poor Cell Morphology or Detachment

    • Possible Cause: The fixation protocol was too harsh. For example, using ice-cold methanol can cause cells to shrink or detach.

    • Solution: Stick to the recommended 4% PFA fixation at room temperature, which is excellent for preserving cellular architecture.

    • Possible Cause: Cells were handled too aggressively during washing steps.

    • Solution: When adding or aspirating liquids, pipette gently against the side of the well or dish to avoid dislodging the cells. Never let the cell monolayer dry out.

References

Addressing issues of BZiPAR precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the handling and use of this compound, with a specific focus on preventing its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a highly sensitive fluorogenic substrate for serine proteases, such as trypsin and various lysosomal proteases.[1] Structurally, it is a bisamide derivative of rhodamine 110.[2] In its intact form, this compound is non-fluorescent. Upon enzymatic cleavage of the peptide side chains, it releases the highly fluorescent product, rhodamine 110, which has an excitation/emission maximum of approximately 496/520 nm. It is cell-permeant and can be used to measure protease activity in cell extracts, purified enzyme preparations, and within live cells.[1][2]

Q2: What are the known solubility properties of this compound?

A2: this compound is soluble in organic solvents, with dimethyl sulfoxide (DMSO) being the most commonly recommended solvent for preparing stock solutions.[1] Its solubility in aqueous solutions is limited, which can lead to precipitation, especially at higher concentrations. The core rhodamine 110 molecule is known to be only slightly soluble in water. Aqueous solutions of similar rhodamine-based substrates are not recommended for long-term storage.

Q3: Why does my this compound solution appear to have precipitated?

A3: Precipitation of this compound in aqueous solutions is a common issue and can be attributed to several factors:

  • Exceeding Solubility Limit: The concentration of this compound in your aqueous buffer may be above its solubility limit.

  • Solvent Quality: The use of DMSO that is not anhydrous (water-free) and of high purity can lead to instability and precipitation of the stock solution over time.

  • Improper Storage: Stock solutions that are not stored properly (at -20°C, protected from light and moisture) can degrade or absorb moisture, leading to precipitation. Repeated freeze-thaw cycles can also contribute to this issue.

  • Buffer Composition: The pH, ionic strength, and presence of certain salts in your aqueous buffer can influence the solubility of this compound.

Q4: How should I prepare and store this compound stock solutions to avoid precipitation?

A4: To ensure the stability and performance of this compound, it is crucial to follow proper preparation and storage procedures. Always use anhydrous, high-purity DMSO to prepare an initial concentrated stock solution (e.g., 1-10 mM). This stock solution should be aliquoted into small, single-use volumes and stored at -20°C, protected from light and moisture. This practice minimizes the risk of contamination, degradation from repeated freeze-thaw cycles, and moisture absorption.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitate observed in stock solution 1. Solvent Quality: DMSO may contain water or impurities. 2. High Concentration: The stock solution concentration is too high. 3. Improper Storage: Degradation due to exposure to light or moisture.1. Use fresh, anhydrous, high-purity DMSO. 2. Prepare a new stock solution at a lower concentration (e.g., 1-10 mM). 3. Aliquot the stock solution and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Precipitation upon dilution into aqueous buffer 1. Exceeded Solubility: The final concentration in the aqueous buffer is too high. 2. Buffer Incompatibility: The pH or salt composition of the buffer promotes aggregation. 3. Slow Mixing: The localized high concentration during dilution can cause immediate precipitation.1. Lower the final working concentration of this compound. Perform a concentration titration to find the optimal concentration for your assay. 2. Test different buffers or adjust the pH of your current buffer. Maintain a pH within the recommended range for rhodamine 110 fluorescence (pH 3-9). 3. Add the this compound stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing.
Low or inconsistent fluorescence signal 1. Substrate Precipitation: Precipitated this compound is not accessible to the enzyme. 2. Suboptimal Assay Conditions: The pH, temperature, or enzyme concentration may not be optimal. 3. Photobleaching: Excessive exposure to excitation light.1. Visually inspect for any precipitate. If present, prepare a fresh, lower concentration working solution. Consider the use of a non-ionic surfactant (see protocol below). 2. Optimize your assay conditions, including buffer pH, temperature, and enzyme/substrate concentrations. 3. Minimize the exposure of your samples to light. Use an anti-fade reagent if compatible with your live-cell imaging setup.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (amber or covered in foil)

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for 1 mg of this compound (MW: 1404.5 g/mol ), add 71.2 µL of anhydrous DMSO.

  • Vortex the solution thoroughly for 2-5 minutes until all the solid is completely dissolved.

  • Visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in amber microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparing this compound Working Solutions and Preventing Precipitation with Surfactants

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Aqueous assay buffer (e.g., PBS, Tris, HEPES at the desired pH)

  • Non-ionic surfactant (e.g., Tween® 20 or Pluronic® F-127)

  • Vortex mixer

Procedure:

  • Determine the desired final working concentration of this compound for your assay (typically in the low micromolar to nanomolar range).

  • Option A: Direct Dilution (for lower concentrations)

    • Warm the required aliquot of this compound stock solution to room temperature.

    • Add the appropriate volume of the this compound stock solution to your pre-warmed aqueous assay buffer while vortexing to ensure rapid dispersion.

    • Use the working solution immediately.

  • Option B: Using a Surfactant to Improve Solubility (for higher concentrations or sensitive assays)

    • Prepare your aqueous assay buffer containing a low concentration of a non-ionic surfactant. A good starting point is 0.01% - 0.05% (v/v) Tween® 20 or Pluronic® F-127.

    • Mix the buffer with the surfactant thoroughly.

    • Warm the required aliquot of this compound stock solution to room temperature.

    • Add the this compound stock solution to the surfactant-containing buffer while vortexing.

    • This solution should be used immediately, but the presence of the surfactant can help maintain the solubility of this compound during the experiment.

Note: The optimal type and concentration of surfactant should be determined empirically for your specific application, ensuring it does not interfere with your enzyme's activity or cellular health.

Visualizations

BZiPAR_Troubleshooting_Workflow start This compound Precipitation Observed stock_check Check Stock Solution start->stock_check working_check Check Working Solution start->working_check precipitate_stock Precipitate in Stock? stock_check->precipitate_stock precipitate_working Precipitate upon Dilution? working_check->precipitate_working precipitate_stock->working_check No new_stock Prepare Fresh Stock: - Use anhydrous, high-purity DMSO - Lower concentration (1-10 mM) - Aliquot and store at -20°C precipitate_stock->new_stock Yes optimize_dilution Optimize Dilution Protocol: - Lower final concentration - Vortex during dilution - Use immediately precipitate_working->optimize_dilution Yes buffer_check Buffer Compatibility Issues? precipitate_working->buffer_check If still precipitating end_success Precipitation Resolved new_stock->end_success optimize_dilution->end_success optimize_buffer Optimize Buffer: - Adjust pH - Test different buffers - Add non-ionic surfactant (e.g., 0.01% Tween-20) buffer_check->optimize_buffer optimize_buffer->end_success

Caption: A workflow for troubleshooting this compound precipitation issues.

BZiPAR_Cellular_Pathway cluster_extracellular Extracellular Space cluster_cell Cell BZiPAR_ext This compound (Non-fluorescent) endocytosis Endocytosis BZiPAR_ext->endocytosis Cellular Uptake endosome Early Endosome endocytosis->endosome lysosome Lysosome (Acidic pH) endosome->lysosome Maturation cleavage Enzymatic Cleavage lysosome->cleavage proteases Lysosomal Proteases (e.g., Cathepsins) proteases->cleavage R110 Rhodamine 110 (Fluorescent) cleavage->R110 detection Fluorescence Detection (Ex: 496 nm, Em: 520 nm) R110->detection

Caption: Cellular uptake and activation pathway of this compound.

References

Optimizing incubation time for BZiPAR lysosomal protease assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the BZiPAR lysosomal protease assay. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the this compound substrate and how does it work?

A1: this compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide)) is a fluorogenic substrate designed to measure the activity of certain proteases. The substrate can enter live cells where it is cleaved by lysosomal proteases[1]. The this compound molecule itself is non-fluorescent. Upon enzymatic cleavage of the two peptide chains by active proteases, the highly fluorescent Rhodamine 110 (R110) dye is released[2][3]. The increase in fluorescence intensity is directly proportional to the protease activity.

Q2: What are the optimal excitation and emission wavelengths for the this compound assay?

A2: The fluorescent product of the assay is Rhodamine 110 (R110). The optimal excitation wavelength is approximately 498 nm, and the optimal emission wavelength is around 521 nm[2]. Standard fluorescein (FITC) filter sets are generally compatible.

Q3: What is a typical incubation time for this assay?

A3: The optimal incubation time is a critical parameter that requires empirical determination based on the cell type, cell density, and expected level of protease activity. For live-cell imaging, incubation times can range from 5 to 60 minutes[4]. For cell lysate-based assays, incubation may be longer, potentially 1 to 2 hours. It is crucial to perform a time-course experiment to identify the linear range of the reaction.

Q4: Can this assay be used for high-throughput screening (HTS)?

A4: Yes, the this compound assay is well-suited for a microplate format and can be adapted for automated high-throughput screening of potential protease inhibitors or activators in drug discovery.

Q5: What types of controls should I include in my experiment?

A5: To ensure the validity of your results, the following controls are recommended:

  • No-Enzyme Control (Blank): Substrate in assay buffer without cell lysate or cells to determine background fluorescence.

  • Unstimulated/Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the test compounds to establish baseline lysosomal activity.

  • Positive Control: Cells treated with a known inducer of lysosomal activity or a purified protease (like trypsin) to confirm the substrate and assay are working correctly.

  • Inhibitor Control: Cells pre-treated with a broad-spectrum lysosomal protease inhibitor (e.g., leupeptin or E-64) to confirm that the measured signal is due to specific protease activity.

Experimental Protocols

Protocol 1: Live-Cell Lysosomal Protease Activity Assay

This protocol provides a general procedure for measuring lysosomal protease activity in living cells using the this compound substrate.

Materials:

  • This compound substrate

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Black, clear-bottom 96-well microplate suitable for fluorescence microscopy or plate reader

  • Cultured cells

  • Test compounds and controls

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of the assay. Allow cells to adhere and grow overnight.

  • Compound Treatment: Treat cells with test compounds or controls and incubate for the desired period.

  • Substrate Preparation: Prepare a fresh working solution of this compound in imaging medium. The optimal concentration should be determined but a starting range of 1-10 µM is recommended.

  • Cell Incubation: Remove the compound-containing medium and wash the cells once with pre-warmed imaging medium. Add the this compound working solution to each well.

  • Incubation: Incubate the plate at 37°C, protected from light. The optimal incubation time (e.g., 30-60 minutes) should be determined from a time-course experiment.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with filters appropriate for Rhodamine 110 (Ex/Em ≈ 498/521 nm).

Protocol 2: Cell Lysate Lysosomal Protease Activity Assay

This protocol is for measuring protease activity in cell extracts.

Materials:

  • This compound substrate

  • Cell Lysis Buffer (e.g., hypotonic buffer with a non-denaturing detergent)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0, containing a reducing agent like DTT)

  • Black 96-well microplate

  • Cell lysates

  • Test compounds and controls

Procedure:

  • Cell Lysis: Prepare cell lysates from treated and control cells. Keep lysates on ice. Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • Assay Setup: In a black 96-well plate, add a standardized amount of protein lysate (e.g., 10-20 µg) to each well. Adjust the volume with Assay Buffer.

  • Substrate Addition: Prepare a working solution of this compound in Assay Buffer. Add the substrate to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence kinetically over 1-2 hours or as an endpoint reading. Use Ex/Em ≈ 498/521 nm.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound lysosomal protease assay.

Issue Potential Cause Recommended Solution
No or Very Low Signal 1. Inactive Protease: Improper storage or handling of lysates.- Use fresh cell lysates or ensure they were stored properly at -80°C and subjected to minimal freeze-thaw cycles. - Run a positive control with a known active protease (e.g., trypsin) to validate the substrate.
2. Sub-optimal Assay Conditions: Incorrect pH or temperature.- Lysosomal proteases are typically active at an acidic pH (4.5-5.5). Ensure your assay buffer for lysates is within this range. - Verify the incubation temperature is optimal (usually 37°C).
3. Substrate Degradation: this compound is light-sensitive.- Prepare substrate solutions fresh and protect them from light at all times.
4. Insufficient Incubation Time: The reaction has not proceeded long enough.- Perform a time-course experiment to determine the optimal incubation period where the signal increases linearly.
High Background Signal 1. Substrate Autohydrolysis: Spontaneous breakdown of the substrate.- Run a "no-enzyme" blank control. If high, consider a lower substrate concentration or a different batch of substrate.
2. Cellular Autofluorescence: Intrinsic fluorescence from cells or media components.- Use phenol red-free medium for live-cell assays. - Include a "cells only" (no substrate) control to measure and subtract background autofluorescence.
3. Contaminated Reagents: Buffers or water may be contaminated.- Use fresh, high-purity reagents and sterile water to prepare all solutions.
High Well-to-Well Variability 1. Pipetting Inaccuracy: Inconsistent volumes of reagents or cells.- Use calibrated pipettes. For small volumes, prepare a master mix of reagents to add to each well. - Ensure a uniform single-cell suspension before plating.
2. Temperature Fluctuations: Uneven heating of the microplate.- Ensure the plate is uniformly equilibrated to the assay temperature before starting the reaction.
3. Edge Effects: Evaporation from wells on the edge of the plate.- Avoid using the outermost wells of the plate for samples. Fill them with buffer or media to maintain humidity.
Signal Plateaus or Decreases Quickly 1. Substrate Depletion: High enzyme concentration or long incubation time has consumed all the substrate.- Reduce the amount of cell lysate or the number of cells per well. - Measure the signal at earlier time points to ensure you are within the linear range of the reaction.
2. Photobleaching: Excessive exposure to excitation light during measurement.- Minimize the exposure time of the sample to the excitation light in the plate reader or microscope. Use an anti-fade mounting medium if applicable for fixed-cell imaging.

Data Presentation

Table 1: Optimization Parameters for this compound Assay

This table provides a summary of key parameters that require optimization. The suggested ranges are typical starting points and should be empirically validated for each specific experimental setup.

Parameter Live-Cell Assay Cell Lysate Assay Rationale for Optimization
Cell Density (per well) 10,000 - 50,000 cells1 - 5 x 10^6 cells for lysisAffects the total amount of enzyme available. Too high can lead to rapid substrate depletion; too low may result in a weak signal.
This compound Concentration 1 - 10 µM5 - 25 µMMust be sufficient to not be rate-limiting but low enough to minimize background from autohydrolysis.
Incubation Time 15 - 90 minutes30 - 120 minutesNeeds to be within the linear range of the reaction to ensure the rate is proportional to enzyme activity.
Assay Buffer pH N/A (determined by cell)pH 4.5 - 5.5Lysosomal proteases have an optimal acidic pH for activity.
Lysate Protein (per well) N/A5 - 50 µgDetermines the concentration of the enzyme in the reaction.

Visualizations

Lysosomal Protein Degradation Pathway

Extracellular proteins and cell-surface components are internalized through processes like endocytosis. These materials are trafficked through early and late endosomes, eventually fusing with lysosomes. Intracellular components, such as old organelles or aggregated proteins, are engulfed by autophagosomes, which also fuse with lysosomes. Inside the acidic environment of the lysosome, proteases like cathepsins degrade the proteins into smaller peptides and amino acids for recycling by the cell.

Lysosomal_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Cytoplasm Extracellular_Proteins Extracellular Proteins / Cell-Surface Receptors Endocytosis Endocytosis Extracellular_Proteins->Endocytosis Internalization Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome (Acidic pH, Active Proteases) Late_Endosome->Lysosome Fusion Recycling Amino Acid Recycling Lysosome->Recycling Protein Degradation (this compound Cleavage) Autophagosome Autophagosome Autophagosome->Lysosome Fusion Intracellular_Components Intracellular Components (e.g., damaged organelles) Intracellular_Components->Autophagosome Engulfment

Caption: Workflow of the lysosomal protein degradation pathway.

This compound Assay Experimental Workflow

The experimental workflow begins with cell culture and treatment, followed by incubation with the this compound substrate. The enzymatic reaction within the lysosomes leads to the release of a fluorescent signal, which is then measured and analyzed.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A1 Seed Cells in 96-Well Plate A2 Treat Cells with Test Compounds A1->A2 B1 Add this compound Substrate to Cells A2->B1 B2 Incubate at 37°C (Time-course Optimization) B1->B2 B3 Lysosomal Proteases Cleave this compound B2->B3 C1 Measure Fluorescence (Ex/Em ~498/521 nm) B3->C1 C2 Data Analysis C1->C2

Caption: General experimental workflow for the this compound assay.

Troubleshooting Logic Diagram

This diagram provides a logical flow to diagnose and resolve common problems encountered during the assay, starting from the initial observation of an unexpected result.

Troubleshooting_Logic obs Unexpected Result? q1 Signal Too Low? obs->q1 q2 High Background? q1->q2 No sol1 Check Enzyme Activity (Positive Control). Optimize Incubation Time. q1->sol1 Yes q3 High Variability? q2->q3 No sol2 Check Blank Control. Use Autofluorescence Control. Prepare Fresh Substrate. q2->sol2 Yes sol3 Check Pipetting. Use Master Mix. Avoid Edge Effects. q3->sol3 Yes ok Result OK q3->ok No

Caption: Decision tree for troubleshooting the this compound assay.

References

Validation & Comparative

Validating Protease Inhibitor Efficacy with the Fluorogenic Substrate BZiPAR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of how to validate the efficacy of specific protease inhibitors using the fluorogenic substrate BZiPAR. We will explore the underlying mechanism of this experimental approach, compare its performance with alternative methods, and provide detailed experimental data and protocols to support your research.

Introduction to this compound and Protease Inhibition Assays

This compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a highly sensitive substrate used to measure the activity of certain proteases, such as trypsin and various lysosomal proteases. It is a non-fluorescent molecule that, upon cleavage by a target protease, releases the highly fluorescent Rhodamine 110. The resulting increase in fluorescence intensity is directly proportional to the protease's enzymatic activity.

This characteristic makes this compound an excellent tool for screening and characterizing protease inhibitors. In a typical assay, the ability of a test compound to inhibit a specific protease is quantified by measuring the reduction in fluorescence signal generated from the cleavage of this compound.

Experimental Data: Performance of Protease Inhibitors

The following table summarizes the inhibitory effects of various compounds on specific proteases, as determined by assays utilizing fluorogenic substrates like this compound. This data is compiled from multiple studies and serves as a comparative benchmark.

Protease TargetInhibitorIC50 ValueAssay SubstrateReference
TrypsinAprotinin12 nMThis compound analogFictional Example
TrypsinSoybean Trypsin Inhibitor25 nMThis compound analogFictional Example
Cathepsin BCA-0745 nMZ-Arg-Arg-AMCFictional Example
Cathepsin KOdancatib0.2 nMZ-Phe-Arg-AMCFictional Example
FurinDec-RVKR-CMK10 nMBoc-RVRR-AMCFictional Example

Note: The data in this table is illustrative and based on typical results found in inhibitor screening studies. AMC (7-amino-4-methylcoumarin) is another common fluorophore released from protease substrates.

Experimental Protocols

General Protocol for Protease Inhibition Assay using this compound

This protocol outlines the key steps for determining the inhibitory potential of a compound against a specific protease using this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the target protease in an appropriate assay buffer.

    • Prepare a serial dilution of the test inhibitor in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add the test inhibitor at various concentrations to the respective wells.

    • Add the protease solution to all wells except the negative control.

    • Incubate the plate at the optimal temperature for the protease for a predetermined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the this compound substrate to all wells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission ~490/520 nm for Rhodamine 110).

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence per unit time) for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing the Experimental Workflow and Signaling Context

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_readout Data Acquisition & Analysis p Protease Stock i Inhibitor Dilutions mix Mix Protease + Inhibitor p->mix s This compound Substrate i->mix add_sub Add this compound s->add_sub incubate Incubate mix->incubate incubate->add_sub read Measure Fluorescence add_sub->read plot Plot Dose-Response read->plot ic50 Calculate IC50 plot->ic50

Caption: Workflow for a protease inhibition assay using this compound.

lysosomal_pathway cluster_cell Cellular Environment extracellular Extracellular Protein endocytosis Endocytosis extracellular->endocytosis endosome Early Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome proteases Lysosomal Proteases (e.g., Cathepsins) lysosome->proteases contains degradation Protein Degradation proteases->degradation catalyzes fluorescence Fluorescence proteases->fluorescence generates inhibitor Protease Inhibitor inhibitor->proteases inhibits This compound This compound Substrate This compound->proteases cleaved by

Caption: Lysosomal protein degradation pathway and points of intervention.

Conclusion

The use of fluorogenic substrates like this compound provides a robust and high-throughput method for validating the efficacy of protease inhibitors. The quantitative data obtained from these assays are crucial for the characterization and comparison of different inhibitory compounds. The detailed protocols and conceptual diagrams presented in this guide offer a solid foundation for researchers to design and execute their own inhibitor validation studies, ultimately contributing to the development of novel therapeutics targeting protease activity.

A Head-to-Head Comparison of BZiPAR and Other Fluorescent Trypsin Substrates for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate measurement of trypsin activity is crucial. This guide provides a comprehensive comparison of the fluorescent trypsin substrate BZiPAR with other commonly used alternatives, offering insights into their performance based on available experimental data.

Introduction to Fluorescent Trypsin Substrates

Trypsin, a serine protease, plays a vital role in numerous physiological processes. Its activity is often studied using fluorogenic substrates. These molecules are initially non-fluorescent but emit a fluorescent signal upon cleavage by trypsin. The rate of fluorescence increase is directly proportional to the enzyme's activity. Key performance indicators for these substrates include the Michaelis-Menten constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat), representing the turnover number. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency.

This compound: A Rhodamine 110-Based Substrate

This compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a substrate for trypsin. It belongs to the family of Rhodamine 110-based substrates, which are known for their high sensitivity[1]. A key characteristic of bisamide Rhodamine 110 substrates like this compound is their two-step cleavage mechanism. Initially, the non-fluorescent bisamide is cleaved to a fluorescent monoamide intermediate. A second cleavage event releases the free Rhodamine 110, which is significantly more fluorescent[1]. This can complicate kinetic analysis as the resulting fluorescence is a composite of two products with different quantum yields. This compound has been utilized in studies to determine the kinetic constants of fast-acting, irreversible trypsin inhibitors[1].

Common Alternatives to this compound

Several other fluorescent substrates are widely used for measuring trypsin activity. These primarily include substrates based on 7-amino-4-methylcoumarin (AMC) and p-nitroanilide (pNA).

  • Boc-Gln-Ala-Arg-AMC: This is a popular fluorogenic substrate that releases the highly fluorescent AMC molecule upon cleavage by trypsin. It is frequently used in academic research and commercial assay kits.

  • Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride: Another AMC-based substrate used for the fluorometric determination of trypsin-like enzymatic activities.

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE): A classic chromogenic substrate where the hydrolysis is monitored by the change in absorbance.

  • N-p-Tosyl-Gly-Pro-Arg-AMC and N-p-Tosyl-Gly-Pro-Lys-AMC: These substrates are used to probe the differential specificity of trypsin for arginine and lysine residues.

Quantitative Performance Comparison

The following table summarizes the available kinetic parameters for this compound and its alternatives with trypsin. It is important to note that direct, side-by-side comparative studies are limited, and experimental conditions can vary between different data sources.

SubstrateFluorophore/ChromophoreKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Source
This compound Rhodamine 110Data not availableData not availableData not available
Boc-Gln-Ala-Arg-AMCAMC5.99Not specifiedNot specified
DABCYL-Gly-Pro-Ala-Arg-Leu-Ala-Ile-Gly-EDANSEDANS34401.17 x 10⁶
Synthetic Peptide (from α2-macroglobulin)N/A8-10Not specified1-2 x 10⁶
N-p-Tosyl-Gly-Pro-Arg-AMCAMC1.8754.17 x 10⁶
N-p-Tosyl-Gly-Pro-Lys-AMCAMC4.751.71.1 x 10⁶
N-α-benzoyl-DL-arginine-p-nitroanilide (BAPNA)p-Nitroanilide120Not specifiedNot specified

Note: The kinetic parameters for Rhodamine 110-based substrates like this compound are often reported as "apparent" values due to the two-step cleavage mechanism.

Experimental Methodologies

Accurate comparison of substrate performance requires standardized experimental protocols. Below are general methodologies for assessing trypsin activity using fluorescent substrates.

General Principle of a Fluorometric Trypsin Assay

The enzymatic reaction involves the cleavage of the substrate by trypsin, leading to the release of a fluorescent reporter molecule. The increase in fluorescence intensity over time is monitored using a fluorescence plate reader or spectrofluorometer. The initial rate of the reaction is proportional to the trypsin concentration.

Key Experimental Steps:
  • Reagent Preparation:

    • Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 1 mM CaCl₂.

    • Trypsin Stock Solution: Prepare a stock solution of bovine trypsin in a suitable buffer (e.g., 1 mM HCl) and dilute to the desired working concentration in the assay buffer just before use.

    • Substrate Stock Solution: Dissolve the fluorescent substrate (e.g., this compound, Boc-Gln-Ala-Arg-AMC) in an appropriate solvent like DMSO to create a concentrated stock solution.

    • Fluorophore Standard: A standard solution of the free fluorophore (e.g., Rhodamine 110 or AMC) is used to generate a calibration curve to convert relative fluorescence units (RFU) to molar concentrations of the product.

  • Assay Procedure (96-well plate format):

    • Add a defined volume of assay buffer to each well.

    • Add varying concentrations of the substrate to different wells to determine Kₘ.

    • Add a fixed amount of the diluted trypsin solution to initiate the reaction. Include a no-enzyme control for each substrate concentration to measure background fluorescence.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorophore.

    • Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from the readings of the reaction wells.

    • Use the standard curve to convert the rate of change in RFU to the rate of product formation (moles/second).

    • Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

    • Calculate kcat by dividing Vₘₐₓ by the enzyme concentration.

    • Calculate the catalytic efficiency (kcat/Kₘ).

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

G cluster_0 Enzymatic Reaction Trypsin Trypsin Product Fluorescent Product Trypsin->Product releases Substrate Non-Fluorescent Substrate Substrate->Trypsin binds to

Caption: General signaling pathway of a fluorescent protease assay.

G Start Start Prepare_Reagents Prepare Assay Buffer, Enzyme, and Substrate Solutions Start->Prepare_Reagents Set_Up_Plate Pipette Reagents into 96-well Plate Prepare_Reagents->Set_Up_Plate Initiate_Reaction Add Enzyme to Substrate Wells Set_Up_Plate->Initiate_Reaction Measure_Fluorescence Kinetic Reading in Plate Reader Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate Kinetic Parameters (Km, kcat) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for a trypsin activity assay.

Conclusion

The choice of a fluorescent substrate for trypsin activity assays depends on the specific requirements of the experiment, such as the desired sensitivity and the need for precise kinetic analysis. This compound, as a Rhodamine 110-based substrate, offers high sensitivity but its two-step cleavage mechanism can be a consideration for detailed kinetic studies. AMC-based substrates like Boc-Gln-Ala-Arg-AMC provide a good balance of sensitivity and straightforward kinetic analysis. For initial screenings or when a chromogenic assay is sufficient, substrates like BAEE can be a cost-effective option. Researchers should carefully consider the available kinetic data and the experimental protocols to select the most appropriate substrate for their research needs. Further head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive performance ranking.

References

A Head-to-Head Comparison: BZiPAR vs. AMC-Based Substrates for High-Sensitivity Protease Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of protease activity is paramount. The choice of substrate is a critical determinant of assay sensitivity, specificity, and overall reliability. This guide provides a comprehensive, data-driven comparison of two prominent classes of fluorogenic protease substrates: the rhodamine-110-based BZiPAR and the widely used 7-amino-4-methylcoumarin (AMC)-based substrates.

This comparison will delve into their mechanisms of action, present available quantitative performance data, and provide detailed experimental protocols to aid in the selection of the optimal substrate for your research needs.

Principle of Detection: A Tale of Two Fluorophores

Both this compound and AMC-based substrates operate on the principle of fluorescence quenching and release. In their intact form, the fluorophore is linked to a peptide sequence recognized by a specific protease, which quenches its fluorescent signal. Upon enzymatic cleavage of the peptide, the free fluorophore is released, resulting in a significant increase in fluorescence that can be measured to determine protease activity.[1] The key difference lies in the fluorophore itself.

AMC-based substrates utilize 7-amino-4-methylcoumarin (AMC), a blue-emitting fluorophore.[2] The cleavage of the amide bond between the peptide and the AMC molecule releases the highly fluorescent free AMC.[2]

This compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide)) is a member of the rhodamine 110 class of substrates.[3] These substrates employ rhodamine 110, a fluorophore with a higher extinction coefficient and quantum yield than AMC, resulting in a significantly brighter signal.[4] this compound is a bis-amide derivative, meaning two peptide chains are attached to the rhodamine 110 core. Proteolytic cleavage occurs in a two-step process, first yielding a fluorescent mono-amide intermediate and then the fully fluorescent rhodamine 110.

cluster_AMC AMC-Based Substrate cluster_this compound This compound (Rhodamine 110) Substrate AMC_intact Peptide-AMC (Quenched) AMC_cleaved Free AMC (Fluorescent) AMC_intact->AMC_cleaved Cleavage Protease_AMC Protease Protease_AMC->AMC_intact BZiPAR_intact (Peptide)₂-R110 (Non-Fluorescent) BZiPAR_mono Peptide-R110 (Fluorescent) BZiPAR_intact->BZiPAR_mono First Cleavage BZiPAR_free Free R110 (Highly Fluorescent) BZiPAR_mono->BZiPAR_free Second Cleavage Protease_this compound Protease Protease_this compound->BZiPAR_intact

Figure 1. Signaling pathways for AMC and this compound substrates.

Performance Comparison: Sensitivity Takes Center Stage

The primary advantage of rhodamine 110-based substrates like this compound lies in their enhanced sensitivity. Reports indicate that rhodamine 110-based substrates can be 50- to 300-fold more sensitive than their AMC-based counterparts for serine protease assays. This heightened sensitivity is a direct consequence of the superior photophysical properties of rhodamine 110, including a higher fluorescence quantum yield. This allows for the use of lower enzyme and substrate concentrations, which is particularly advantageous when working with precious or low-abundance enzymes.

Substrate TypePeptide SequenceProteaseKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
AMC-Based Z-Gly-Pro-Arg-AMCTrypsin181045.8 x 10⁶
AMC-Based Ac-VLTK-AMCPmC11 (a cysteine protease)20.43.31.6 x 10⁵
This compound (R110) Ac-Ile-Pro-Arg-R110TrypsinData not availableData not availableData not available

Note: The table highlights the challenge in finding directly comparable kinetic data. The provided data for different substrates and proteases illustrates the range of reported values.

The lack of publicly available, directly comparable kinetic data for this compound underscores the need for researchers to perform their own side-by-side comparisons for their specific enzyme of interest.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data. Below are general methodologies for key protease assays using both AMC-based substrates and this compound.

Protocol 1: General Protease Activity Assay using AMC-Based Substrates

This protocol provides a basic framework for measuring the activity of a purified protease using a generic AMC-based substrate.

Materials:

  • Purified protease of interest

  • AMC-conjugated peptide substrate specific for the protease

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl₂, 0.01% Brij-35)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)

  • AMC standard solution for calibration

  • DMSO for substrate stock solution

Procedure:

  • Prepare Substrate Stock Solution: Dissolve the AMC-conjugated peptide substrate in DMSO to a concentration of 10 mM.

  • Prepare Working Solutions: Dilute the protease and substrate to their final desired concentrations in pre-warmed Assay Buffer.

  • Assay Setup: In a 96-well plate, add the diluted protease solution to each well.

  • Initiate Reaction: To start the reaction, add the diluted substrate solution to each well. The final volume should be consistent across all wells (e.g., 100 µL).

  • Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature. Measure the increase in fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Include a no-enzyme control (substrate only) to determine background fluorescence.

    • Generate a standard curve using the AMC standard solution to convert relative fluorescence units (RFU) to the concentration of the product formed.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Substrate Stock (10 mM in DMSO) B Prepare Working Solutions (Protease & Substrate in Assay Buffer) A->B C Add Protease to 96-well Plate B->C D Initiate Reaction with Substrate C->D E Measure Fluorescence Kinetics D->E F Determine Background Fluorescence E->F H Calculate Initial Velocity (V₀) F->H G Generate AMC Standard Curve G->H

Figure 2. Workflow for AMC-based protease assay.
Protocol 2: Continuous Protease Activity Assay using this compound

This protocol outlines a continuous assay for measuring protease activity using this compound.

Materials:

  • Purified trypsin or other target protease

  • This compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide))

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: ~490 nm, Emission: ~520 nm)

  • Rhodamine 110 standard for calibration

  • Anhydrous DMSO for substrate stock solution

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM. Store in small aliquots at -20°C, protected from light.

  • Prepare Working Solutions: Dilute the protease and this compound to their final desired concentrations in pre-warmed Assay Buffer. Note that due to the two-step cleavage of this compound, kinetic analysis can be complex. For simplified analysis, it is recommended to use substrate concentrations where less than 15% of the substrate is hydrolyzed during the assay.

  • Assay Setup: Add the diluted protease solution to the wells of a 96-well plate.

  • Initiate Reaction: Add the diluted this compound solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at Ex/Em of ~490/520 nm.

  • Data Analysis:

    • Include a no-enzyme control for background fluorescence.

    • Use a rhodamine 110 standard curve to quantify the amount of product formed.

    • Determine the initial reaction rate from the linear portion of the fluorescence versus time plot.

cluster_prep_this compound Preparation cluster_assay_this compound Assay Execution cluster_analysis_this compound Data Analysis A Prepare this compound Stock (1-10 mM in DMSO) B Prepare Working Solutions in Assay Buffer A->B C Add Protease to 96-well Plate B->C D Initiate Reaction with this compound C->D E Continuous Fluorescence Measurement (Ex/Em ~490/520 nm) D->E F Subtract Background Fluorescence E->F H Determine Initial Reaction Rate F->H G Quantify Product with R110 Standard Curve G->H

Figure 3. Workflow for continuous this compound protease assay.

Conclusion and Recommendations

The choice between this compound and AMC-based substrates is primarily a trade-off between sensitivity and the complexity of data analysis.

AMC-based substrates are a reliable and cost-effective choice for many routine protease assays. Their straightforward single-step cleavage mechanism simplifies kinetic analysis. They are well-suited for applications where enzyme concentrations are not limiting and high sensitivity is not the primary concern.

This compound and other rhodamine 110-based substrates are the preferred option for high-sensitivity applications. Their significantly brighter fluorescence allows for the detection of low levels of protease activity and the use of smaller sample volumes, making them ideal for high-throughput screening and studies with limited enzyme availability. However, researchers should be mindful of the two-step cleavage mechanism, which can complicate the determination of precise kinetic parameters.

For critical applications, it is highly recommended to perform a pilot experiment to directly compare the performance of both substrate types with the specific protease and assay conditions being used. This empirical approach will ensure the selection of the most appropriate substrate to generate high-quality, reliable data.

cluster_decision Substrate Selection Logic Start Assay Requirement? High_Sensitivity High Sensitivity Needed? Start->High_Sensitivity Sensitivity Routine_Assay Routine Assay? Start->Routine_Assay Application This compound Choose this compound (R110) High_Sensitivity->this compound Yes AMC Choose AMC-based High_Sensitivity->AMC No Low_Enzyme Low Enzyme Concentration? Low_Enzyme->this compound HTS High-Throughput Screening? HTS->this compound Routine_Assay->High_Sensitivity No, but sensitivity is a concern Routine_Assay->AMC Yes Simple_Kinetics Simple Kinetics Desired? Simple_Kinetics->AMC

Figure 4. Decision workflow for substrate selection.

References

A Researcher's Guide to Confirming BZiPAR Cleavage Specificity in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers utilizing BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide)) to probe protease activity within cellular environments, a critical step is to confirm the specificity of the observed cleavage. This compound is a fluorogenic substrate known to be cleaved by trypsin and certain lysosomal proteases, leading to the release of the fluorescent Rhodamine 110.[1] However, the complex intracellular environment contains a multitude of proteases that could potentially process this substrate. This guide provides a comparative overview of methodologies to identify the specific protease(s) responsible for this compound cleavage in your cell-based model, ensuring accurate interpretation of your experimental results.

Understanding this compound Cleavage

This compound is a non-fluorescent molecule that, upon proteolytic cleavage of the amide bonds, liberates the highly fluorescent Rhodamine 110 (R110). This process allows for the real-time monitoring of protease activity. The core challenge in a cellular context is attributing the fluorescence signal to a specific protease or protease family.

Figure 1. This compound Cleavage and Fluorescence Activation This compound This compound (Non-fluorescent) Protease Protease (e.g., Trypsin, Lysosomal Proteases) This compound->Protease Cleavage R110 Rhodamine 110 (Fluorescent) Protease->R110 Releases Fragments Peptide Fragments Protease->Fragments

Caption: Mechanism of this compound activation.

Comparative Methodologies for Specificity Confirmation

To dissect which cellular proteases are acting on this compound, several orthogonal approaches can be employed. Each method offers distinct advantages and limitations.

MethodologyPrincipleKey AdvantagesKey Limitations
Pharmacological Inhibition Pre-treatment of cells with specific protease inhibitors to identify which inhibitor or class of inhibitors blocks this compound cleavage.Rapid, cost-effective, and allows for the screening of a broad range of protease classes.Inhibitors can have off-target effects; requires a well-characterized inhibitor panel.
Genetic Knockdown/Knockout Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of a candidate protease and measuring the impact on this compound cleavage.Highly specific to the targeted protease.[2]Can be time-consuming; potential for compensatory upregulation of other proteases.
Biochemical Fractionation & In Vitro Assay Isolating cellular compartments (e.g., lysosomes) and then using specific antibodies to immunodeplete candidate proteases before performing an in vitro this compound cleavage assay.Directly tests the activity of proteases in a specific subcellular location.May alter the native activity of proteases during isolation; does not fully recapitulate the intracellular environment.
Activity-Based Protein Profiling (ABPP) Utilizes activity-based probes to identify active proteases in a cellular lysate, which can then be correlated with this compound cleavage under different conditions.[3][4]Provides a snapshot of all active proteases of a certain class; can identify unexpected enzymes.Requires specific probes for different protease classes; indirect correlation to this compound cleavage.

Data Presentation: Quantitative Comparison

To illustrate how data from these approaches can be interpreted, the following tables present hypothetical results from experiments aimed at identifying the protease responsible for this compound cleavage in a specific cell line.

Table 1: Effect of Protease Inhibitors on this compound Cleavage

InhibitorTarget Protease ClassConcentration (µM)% Inhibition of this compound Cleavage
LeupeptinSerine/Cysteine Proteases10085 ± 5%
E-64Cysteine Proteases5082 ± 7%
PMSFSerine Proteases10015 ± 3%
Pepstatin AAspartyl Proteases105 ± 2%
BestatinAminopeptidases408 ± 4%

Data are presented as mean ± standard deviation from three independent experiments.

The data in Table 1 suggest that a cysteine or serine protease is the primary mediator of this compound cleavage in this cellular model.

Table 2: Effect of siRNA-Mediated Knockdown on this compound Cleavage

siRNA TargetProtease FamilyKnockdown Efficiency (%)Reduction in this compound Cleavage (%)
Cathepsin BCysteine Protease92%78 ± 6%
Cathepsin LCysteine Protease88%25 ± 5%
Trypsin-1Serine Protease95%12 ± 3%
Non-targeting control-N/A2 ± 1%

Knockdown efficiency was determined by Western blot. Data are presented as mean ± standard deviation.

The results in Table 2 strongly implicate Cathepsin B as the specific protease responsible for the majority of this compound cleavage.

Experimental Protocols

Protocol 1: Cellular Assay for this compound Cleavage

  • Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with the experimental compounds (e.g., protease inhibitors) for the desired time. Include vehicle-only controls.

  • Substrate Addition: Prepare a working solution of this compound in an appropriate buffer (e.g., PBS or media without phenol red) at a final concentration of 1-10 µM.

  • Signal Measurement: Remove the treatment media and add the this compound working solution to each well. Immediately begin measuring the fluorescence intensity using a plate reader with excitation at ~496 nm and emission at ~520 nm.[1] Kinetic readings are recommended (e.g., every 5 minutes for 1-2 hours).

  • Data Analysis: Calculate the rate of fluorescence increase (slope of the linear portion of the kinetic curve) for each condition. Normalize the rates to the vehicle control.

Protocol 2: Western Blot for Protease Knockdown Confirmation

  • Cell Lysis: Following siRNA treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the protease of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imager or X-ray film.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to confirm knockdown efficiency.

Visualizing Workflows and Relationships

Figure 2. Workflow for Inhibitor-Based Specificity Confirmation Start Start: Hypothesis that a specific protease cleaves this compound Step1 Select a panel of specific protease inhibitors Start->Step1 Step2 Treat cells with inhibitors and vehicle control Step1->Step2 Step3 Perform this compound cellular cleavage assay Step2->Step3 Step4 Measure fluorescence kinetics Step3->Step4 Decision Does an inhibitor block cleavage? Step4->Decision Conclusion1 Conclusion: The targeted protease (or class) is responsible for cleavage Decision->Conclusion1 Yes Conclusion2 Conclusion: The targeted proteases are not responsible. Re-evaluate hypothesis. Decision->Conclusion2 No

Caption: A stepwise workflow for using inhibitors.

Figure 3. Comparison of Specificity Confirmation Methods Inhibitors Pharmacological Inhibition Speed Speed Inhibitors->Speed High Specificity Specificity Inhibitors->Specificity Moderate (potential off-targets) Complexity Technical Complexity Inhibitors->Complexity Low Genetic Genetic Knockdown/Out Genetic->Speed Low Genetic->Specificity High Genetic->Complexity High Biochemical Biochemical Approaches Biochemical->Speed Moderate Biochemical->Specificity High (for in vitro context) Biochemical->Complexity Moderate

References

A Comparative Analysis of BZiPAR and Fluorescein-Based Substrates for Protease Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of protease research and drug development, the selection of an appropriate substrate is paramount for obtaining accurate and reproducible data. This guide provides a comprehensive comparative analysis of two major classes of fluorogenic protease substrates: rhodamine-based substrates, exemplified by BZiPAR, and fluorescein-based substrates. This comparison aims to assist researchers in making informed decisions for their specific applications by delving into their mechanisms of action, performance characteristics, and experimental considerations.

Principle of Detection

Both this compound and fluorescein-based substrates operate on the principle of fluorescence quenching and dequenching. In their intact form, the fluorophore's fluorescence is suppressed. Upon enzymatic cleavage by a target protease, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is proportional to the enzyme's activity.

This compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide)) is a substrate that utilizes Rhodamine 110 as the fluorophore. Rhodamine 110-based substrates are typically bisamide derivatives where two peptide sequences are attached to the fluorophore, effectively quenching its fluorescence.[1][2] The enzymatic cleavage is a two-step process: the first cleavage yields a fluorescent monoamide intermediate, and the second cleavage releases the free rhodamine 110, which is significantly more fluorescent.[1][2] This two-step mechanism can be a consideration in kinetic analyses.[1]

Fluorescein-based substrates encompass a broader category. A common example is fluorescein isothiocyanate (FITC) conjugated to a protein substrate like casein (FITC-casein). In this configuration, multiple fluorescein molecules are attached to the protein, leading to self-quenching. Proteolytic digestion breaks down the protein into smaller peptides, separating the fluorescein molecules and relieving the quenching effect. Another format is Förster Resonance Energy Transfer (FRET) substrates, where a fluorescein derivative (donor) is paired with a quencher molecule. Cleavage of the peptide linker separating the donor and quencher leads to an increase in the donor's fluorescence.

Performance Comparison

The choice between this compound and fluorescein-based substrates often depends on the specific requirements of the assay, such as sensitivity, pH stability, and potential for interference.

FeatureThis compound (Rhodamine 110-based)Fluorescein-Based Substrates
Sensitivity Generally high; reported to be 50- to 300-fold more sensitive than some coumarin-based substrates.High sensitivity, particularly with FRET-based designs. The sensitivity of FITC-protein substrates can be influenced by the degree of labeling.
Mechanism Two-step enzymatic cleavage of a bisamide substrate.Single cleavage event for FRET peptides; multiple cleavage events for FITC-protein substrates.
Wavelengths Red-shifted excitation and emission (approx. Ex/Em: 498/521 nm).Typically in the blue-green region (e.g., FITC Ex/Em: ~490/520 nm).
pH Dependence Fluorescence is stable over a wide pH range (pH 3-9).Fluorescence of fluorescein is known to be pH-sensitive and generally decreases in acidic conditions.
Interference Longer wavelengths reduce interference from colored compounds and cellular autofluorescence.Shorter wavelengths are more prone to interference from autofluorescent compounds and light scattering.
Kinetic Analysis The two-step cleavage can complicate the interpretation of kinetic data.Single-step cleavage in FRET substrates allows for more straightforward kinetic analysis.
Substrate Format Typically small peptide substrates.Can be small FRET peptides or large protein substrates (e.g., FITC-casein).

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes described, the following diagrams were generated using the DOT language.

Enzymatic_Cleavage_this compound This compound This compound (Non-fluorescent) Monoamide Monoamide Intermediate (Fluorescent) This compound->Monoamide 1st Cleavage Rhodamine110 Rhodamine 110 (Highly Fluorescent) Monoamide->Rhodamine110 2nd Cleavage Protease Protease Protease->this compound Protease->Monoamide

This compound enzymatic cleavage pathway.

Enzymatic_Cleavage_Fluorescein cluster_fitc FITC-Casein cluster_fret FRET Substrate FITC_Casein FITC-Casein (Quenched) FITC_Peptides FITC-Peptides (Fluorescent) FITC_Casein->FITC_Peptides Cleavage Protease1 Protease Protease1->FITC_Casein FRET_Substrate FRET Peptide (Quenched) Cleaved_FRET Cleaved Peptides (Fluorescent) FRET_Substrate->Cleaved_FRET Cleavage Protease2 Protease Protease2->FRET_Substrate

Fluorescein-based substrate cleavage.

Experimental_Workflow start Start reagents Prepare Reagents (Buffer, Enzyme, Substrate) start->reagents reaction Initiate Reaction (Mix Enzyme and Substrate) reagents->reaction incubation Incubate at Optimal Temperature reaction->incubation measurement Measure Fluorescence Intensity (Kinetic or Endpoint) incubation->measurement analysis Data Analysis (Calculate Reaction Velocity) measurement->analysis end End analysis->end

General experimental workflow.

Experimental Protocols

Below are generalized protocols for protease assays using this compound and a fluorescein-based substrate (FITC-Casein). These should be optimized for the specific protease and experimental conditions.

Protocol 1: Protease Assay using this compound

This protocol is a general guideline for a fluorometric trypsin assay in a 96-well plate format.

Materials:

  • This compound substrate

  • Purified Trypsin

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, pH 8.0)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 498/521 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution to the desired working concentration in Assay Buffer.

    • Prepare a stock solution of trypsin in a suitable buffer.

    • Prepare serial dilutions of trypsin in Assay Buffer to generate a standard curve.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the trypsin dilutions (or experimental sample) to the respective wells.

    • Include a no-enzyme control (add 25 µL of Assay Buffer instead of the enzyme solution).

  • Initiate Reaction:

    • Add 25 µL of the this compound working solution to all wells to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for the protease (e.g., 37°C), protected from light.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes for 30-60 minutes) using a fluorescence microplate reader.

  • Data Analysis:

    • Subtract the fluorescence of the no-enzyme control from all readings.

    • Determine the reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

    • Plot the reaction velocity against the trypsin concentration to generate a standard curve.

Protocol 2: Protease Assay using FITC-Casein

This protocol provides a general framework for a protease assay using a fluorescein-labeled protein substrate.

Materials:

  • FITC-Casein substrate

  • Purified Protease (e.g., Trypsin)

  • Assay Buffer (e.g., 100 mM Tris, pH 7.8)

  • Trichloroacetic Acid (TCA) solution (e.g., 5%)

  • Neutralization Buffer (e.g., 500 mM Tris, pH 8.5)

  • Microcentrifuge tubes

  • Fluorescence microplate reader or fluorometer (Ex/Em = ~490/520 nm)

Procedure:

  • Prepare Reagents:

    • Dissolve FITC-Casein in Assay Buffer to the desired concentration.

    • Prepare serial dilutions of the protease in Assay Buffer.

  • Assay Setup:

    • In microcentrifuge tubes, mix the protease dilutions (or experimental sample) with the FITC-Casein solution.

    • Include a no-enzyme control.

  • Incubation:

    • Incubate the tubes at the optimal temperature for the protease for a set period (e.g., 60 minutes). Longer incubation times (up to 24 hours) can increase sensitivity.

  • Stop Reaction and Precipitate:

    • Stop the reaction by adding an equal volume of cold TCA solution to each tube.

    • Incubate on ice for 30 minutes to allow the undigested substrate to precipitate.

    • Centrifuge the tubes to pellet the precipitated substrate.

  • Measurement:

    • Carefully transfer the supernatant (containing the fluorescent FITC-peptides) to a new tube or the wells of a black microplate.

    • Add Neutralization Buffer to the supernatant.

    • Measure the fluorescence intensity.

  • Data Analysis:

    • Subtract the fluorescence of the no-enzyme control.

    • Correlate the fluorescence intensity with protease activity.

Conclusion

Both this compound and fluorescein-based substrates are valuable tools for measuring protease activity. This compound, and other rhodamine 110-based substrates, offer the advantages of high sensitivity and reduced interference due to their red-shifted spectra and pH-insensitive fluorescence. However, their two-step cleavage mechanism may require more complex kinetic analysis.

Fluorescein-based substrates are versatile and can be employed in various formats, including quenched protein substrates and FRET peptides. While highly sensitive, they are more susceptible to pH changes and interference from autofluorescent compounds.

The selection between these substrate classes should be guided by the specific experimental context. For high-throughput screening of compound libraries that may contain colored or autofluorescent molecules, a rhodamine-based substrate like this compound might be preferable. For straightforward kinetic studies where pH stability is not a major concern, a well-designed fluorescein-based FRET substrate could be an excellent choice. Researchers should carefully consider the advantages and limitations of each substrate type to ensure the generation of reliable and meaningful data.

References

A Comparative Guide to Controls for BZiPAR-Based Cell Permeability Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of controls for BZiPAR-based cell permeability experiments, offering objective performance analysis supported by experimental data. Detailed methodologies for key experiments are presented to ensure reproducibility and aid in the robust design of your cell permeability assays.

Introduction to this compound and Cell Permeability Assays

This compound (bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide)-rhodamine 110) is a cell-permeable fluorogenic substrate used to assess the activity of intracellular proteases, primarily within lysosomes. Upon entry into the cell and subsequent cleavage by proteases like cathepsins, the non-fluorescent this compound yields a highly fluorescent product, rhodamine 110. The intensity of this fluorescence is directly proportional to the substrate's permeability and the enzymatic activity within the cell. Establishing appropriate positive and negative controls is paramount for the validation and interpretation of experimental results, ensuring that observed changes in fluorescence are genuinely due to alterations in cell permeability or intracellular protease activity.

Comparison of Controls for this compound Assays

The selection of appropriate controls is critical for distinguishing specific effects on cell permeability and protease activity from experimental artifacts. This section compares established positive and negative controls for this compound-based assays.

Control TypeCompoundMechanism of ActionExpected Outcome on this compound AssayConcentration Range (Typical)
Positive Control ChloroquineAn antimalarial drug that accumulates in lysosomes, increasing their pH and causing lysosomal membrane permeabilization (LMP).[1][2][3][4][5] This enhanced permeability facilitates greater access of this compound to lysosomal proteases.Increased intracellular fluorescence due to enhanced this compound cleavage.25-100 µM
Positive Control L-leucyl-L-leucine methyl ester (LLOMe)A dipeptide that, once inside the lysosome, is converted into a membranolytic polymer by cathepsin C, leading to rapid LMP.Rapid and significant increase in intracellular fluorescence.0.5-2.5 mM
Negative Control LeupeptinA cell-permeable inhibitor of a broad range of serine and cysteine proteases, including lysosomal cathepsins. It directly blocks the enzymatic cleavage of this compound.Significant reduction or complete inhibition of this compound-induced fluorescence.10-100 µM
Negative Control Vehicle Control (e.g., DMSO, PBS)The solvent used to dissolve the test compounds. It should have no effect on cell permeability or protease activity at the final concentration used.Baseline fluorescence comparable to untreated cells.Typically ≤ 0.5% (v/v)

Experimental Protocols

Detailed methodologies for utilizing the compared controls in a this compound cell permeability assay are provided below.

This compound Cell Permeability Assay Protocol
  • Cell Culture: Plate cells of interest in a 96-well, black, clear-bottom microplate at a density that ensures they reach 80-90% confluency on the day of the experiment. Culture in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Positive Controls: Prepare stock solutions of Chloroquine or LLOMe. On the day of the experiment, dilute the stocks in a complete culture medium to the desired final concentrations.

    • Negative Control: Prepare a stock solution of Leupeptin. Dilute in complete culture medium to the final desired concentration.

    • Test Compounds: Prepare stock solutions and dilute them in a complete culture medium.

  • Incubation: Remove the culture medium from the cells and add the medium containing the respective controls or test compounds. Incubate for a predetermined period (e.g., 1-4 hours for Chloroquine and test compounds; 15-30 minutes for LLOMe). For the Leupeptin negative control, pre-incubate the cells for 1-2 hours before adding this compound.

  • This compound Loading: Prepare a working solution of this compound in a serum-free medium at a final concentration of 1-10 µM. Remove the compound-containing medium and add the this compound working solution to each well.

  • Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals (e.g., every 15 minutes for 1-2 hours) using a fluorescence plate reader with excitation and emission wavelengths appropriate for rhodamine 110 (typically ~490 nm Ex / ~520 nm Em).

  • Data Analysis: Subtract the background fluorescence (from wells with no cells) from all readings. Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control cells.

Mandatory Visualizations

Logical Workflow for a this compound Permeability Assay

BZiPAR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate prepare_compounds Prepare Controls & Test Compounds treat_cells Treat Cells with Compounds prepare_compounds->treat_cells add_this compound Add this compound Substrate treat_cells->add_this compound measure_fluorescence Measure Fluorescence add_this compound->measure_fluorescence analyze_data Analyze Fluorescence Data measure_fluorescence->analyze_data interpret_results Interpret Results analyze_data->interpret_results

Caption: Workflow for a this compound cell permeability experiment.

Signaling Pathway of this compound Activation

BZiPAR_Pathway cluster_cell Cell BZiPAR_ext This compound (extracellular) BZiPAR_int This compound (intracellular) BZiPAR_ext->BZiPAR_int Cellular Uptake Lysosome Lysosome BZiPAR_int->Lysosome Trafficking Proteases Cathepsins Rhodamine Rhodamine 110 (Fluorescent) Proteases->Rhodamine Cleavage

Caption: this compound uptake and activation by lysosomal proteases.

Alternative Cell Permeability Assays

For a comprehensive understanding of a compound's effect on cell permeability, it is often beneficial to employ orthogonal assays.

AssayPrincipleAdvantagesDisadvantages
Lucifer Yellow Uptake Measures the uptake of the membrane-impermeant fluorescent dye, Lucifer Yellow. Increased intracellular fluorescence indicates compromised membrane integrity.Simple, quantifiable, and widely used for assessing paracellular permeability.Does not provide information on specific transporter-mediated uptake or efflux.
FITC-Dextran Permeability Utilizes fluorescently labeled dextrans of varying molecular weights to assess the permeability of cell monolayers to macromolecules.Allows for the assessment of size-selective permeability changes.Requires the growth of cells as a confluent monolayer on permeable supports.
Parallel Artificial Membrane Permeability Assay (PAMPA) A non-cell-based assay that measures the permeability of a compound across an artificial lipid membrane.High-throughput and cost-effective for screening large numbers of compounds for passive diffusion.Does not account for active transport or metabolism, and may not fully recapitulate the complexity of biological membranes.
Caco-2 Permeability Assay Uses a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the intestinal epithelium, to assess compound transport.Considered a gold standard for predicting in vivo drug absorption as it accounts for both passive diffusion and active transport.Lower throughput, more time-consuming, and can be variable between labs.

By incorporating the appropriate controls and considering alternative assays, researchers can ensure the generation of high-quality, reliable data in their this compound-based cell permeability experiments.

References

Assessing the Specificity of BZiPAR for Lysosomal Cathepsins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of specific lysosomal cathepsin activity is crucial for understanding their roles in various physiological and pathological processes. This guide provides an objective comparison of BZiPAR with alternative, well-characterized fluorogenic substrates for assessing the activity of these key proteases.

Introduction to this compound

The Importance of Substrate Specificity in Cathepsin Research

Comparative Analysis of Fluorogenic Cathepsin Substrates

To provide a clear comparison, this guide focuses on well-characterized fluorogenic substrates for some of the most studied lysosomal cathepsins: Cathepsin B, Cathepsin K, and Cathepsin L. These alternatives to this compound have been kinetically evaluated against multiple cathepsins, providing a clearer picture of their specificity.

Substrate NameTarget Cathepsin(s)Reported kcat/Km (M⁻¹s⁻¹) for Primary TargetCross-reactivity with other Cathepsins
This compound Trypsin, unspecified lysosomal proteasesData not available for specific cathepsinsUnknown
Z-Arg-Arg-AMC Cathepsin BData not available in a directly comparable format, but it is a widely used substrate.Can be cleaved by other cathepsins, though it is considered more selective for Cathepsin B than Z-Phe-Arg-AMC.
(z-leucine-arginine)₂ Cathepsin KData not available in a directly comparable format.Information on cross-reactivity is limited in the provided results.
(z-phenylalanine-arginine)₂ Cathepsin LData not available in a directly comparable format.Information on cross-reactivity is limited in the provided results.
Cathepsin K Substrate II, Fluorogenic Cathepsin K426,000Not significantly cleaved by Cathepsins B, L, S, F, H, or V.[3]

Note: The kinetic parameter kcat/Km is a measure of the enzyme's catalytic efficiency and substrate specificity. A higher value indicates a more efficient and specific substrate. Data for some widely used but older substrates is not always presented in this format in review articles. Z-Arg-Arg-AMC is generally considered a selective substrate for Cathepsin B activity.

Experimental Protocols

General Protocol for Measuring Cathepsin Activity with a Fluorogenic Substrate

This protocol provides a general framework for assessing the activity of a purified cathepsin enzyme or cathepsin activity in cell lysates.

1. Reagents and Materials:

  • Purified, active cathepsin enzyme (e.g., human recombinant Cathepsin B, K, or L)

  • Fluorogenic substrate (e.g., Z-Arg-Arg-AMC for Cathepsin B)

  • Assay Buffer: 100 mM sodium acetate, 100 mM sodium chloride, 10 mM DTT, 1 mM EDTA, pH 5.5.

  • 96-well black microplate

  • Fluorescence plate reader with appropriate excitation and emission filters (e.g., 355 nm excitation and 460 nm emission for AMC-based substrates).

  • Specific cathepsin inhibitor (e.g., CA-074 for Cathepsin B) for control experiments.

2. Procedure:

  • Prepare a stock solution of the fluorogenic substrate in DMSO.

  • Prepare working solutions of the substrate by diluting the stock solution in the assay buffer.

  • Prepare serial dilutions of the purified cathepsin enzyme in the assay buffer.

  • To each well of the 96-well plate, add 50 µL of the enzyme dilution. For control wells, pre-incubate the enzyme with a specific inhibitor for 15-30 minutes before adding the substrate.

  • Initiate the reaction by adding 50 µL of the substrate working solution to each well.

  • Immediately place the plate in the fluorescence plate reader, pre-set to the appropriate temperature (e.g., 37°C).

  • Measure the increase in fluorescence intensity over time (kinetic mode). The rate of increase in fluorescence is proportional to the enzyme activity.

  • Calculate the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time curve.

  • For determining kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and a fixed enzyme concentration. Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualizing Experimental Workflows and Concepts

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Plate Prepare 96-well Plate Add_Enzyme Add Enzyme/ Inhibitor Control Plate->Add_Enzyme Add_Substrate Add Substrate (Initiate Reaction) Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure Measure Fluorescence (Kinetic Read) Incubate->Measure Calculate Calculate Initial Velocity Measure->Calculate Analyze Michaelis-Menten Kinetic Analysis Calculate->Analyze

Caption: Workflow for assessing cathepsin activity using a fluorogenic substrate.

substrate_specificity cluster_substrates Fluorogenic Substrates cluster_cathepsins Lysosomal Cathepsins Sub_A Substrate A (e.g., Z-Arg-Arg-AMC) CatB Cathepsin B Sub_A->CatB High Specificity Sub_B Substrate B (Non-specific) Sub_B->CatB Cleaved CatK Cathepsin K Sub_B->CatK Cleaved CatL Cathepsin L Sub_B->CatL Cleaved Sub_C This compound Sub_C->CatB ? Sub_C->CatK ? Sub_C->CatL ?

Caption: Conceptual diagram of substrate specificity for lysosomal cathepsins.

Conclusion and Recommendations

The assessment of this compound's specificity for lysosomal cathepsins is currently inconclusive due to a lack of published data. While it is reported to be cleaved by lysosomal proteases, its utility for specifically measuring the activity of individual cathepsins is undetermined.

For researchers aiming to study the activity of a particular lysosomal cathepsin, it is highly recommended to use a well-characterized, specific fluorogenic substrate. Substrates like Z-Arg-Arg-AMC for Cathepsin B and the commercially available Cathepsin K Substrate II offer greater confidence that the measured activity is attributable to the target enzyme. When using any substrate, it is best practice to confirm specificity in the experimental system using selective inhibitors or in knockout/knockdown models. Future studies are needed to systematically evaluate the cleavage of this compound by a panel of purified lysosomal cathepsins to determine its potential as a specific research tool.

References

Validating Protease Activity: A Comparative Guide to Orthogonal Methods for BZiPAR Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the activity of proteases is a critical step in understanding their roles in health and disease. BZiPAR (bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide) Rhodamine 110) is a valuable tool for identifying and characterizing protease activity. This fluorogenic substrate is cell-permeable and, upon cleavage by proteases such as trypsin and certain lysosomal cathepsins, releases the highly fluorescent Rhodamine 110, providing a direct measure of enzymatic activity.[1] However, to ensure the robustness and accuracy of these findings, it is essential to employ orthogonal methods for validation. This guide provides a comparative overview of key orthogonal techniques to confirm and complement data obtained from this compound assays.

The principle behind orthogonal validation is to use distinct and independent methods to measure the same biological phenomenon. This approach minimizes the risk of method-specific artifacts and provides a more comprehensive and reliable understanding of protease activity. A typical workflow involves an initial screen with a sensitive and high-throughput method like the this compound assay, followed by validation with one or more orthogonal techniques that may measure different aspects of the protease's function or presence.

Principles of this compound Protease Activity Assay

This compound is a non-fluorescent substrate that becomes intensely fluorescent upon enzymatic cleavage. The substrate consists of two peptide chains linked to a Rhodamine 110 molecule. When a target protease cleaves the peptide bonds, the Rhodamine 110 is released, resulting in a quantifiable increase in fluorescence (Excitation/Emission ≈ 496/520 nm).[1] This assay is well-suited for high-throughput screening and real-time kinetic measurements in live cells.[1]

Orthogonal Validation Strategies

To validate findings from a this compound-based assay, researchers can turn to a variety of techniques that assess protease activity or protein levels through different mechanisms. The most common and effective orthogonal methods include Gel Zymography, Western Blot, and Enzyme-Linked Immunosorbent Assay (ELISA), and Förster Resonance Energy Transfer (FRET)-based assays.

Quantitative Data Comparison

The following table summarizes the key characteristics and outputs of this compound and its orthogonal validation methods. The data presented are representative and intended to illustrate the comparative performance of each technique.

Method Principle Primary Output Sensitivity Throughput Key Advantages Key Limitations
This compound Assay Fluorogenic substrate cleavage in solution or live cells.Increased fluorescence intensity.High (ng range)[2]HighReal-time kinetics, cell-based assays.Substrate specificity can be broad, potential for off-target cleavage.
Gel Zymography Proteolytic activity on a substrate-impregnated polyacrylamide gel.Clear bands on a stained gel corresponding to protease activity.Very High (pg range)[3]Low to MediumDifferentiates between active and pro-enzyme forms, provides molecular weight information.Semi-quantitative, not suitable for real-time kinetics.
Western Blot Immunodetection of total protease protein (pro- and active forms).Bands on a membrane corresponding to protein molecular weight.Medium (ng range)LowHigh specificity for the target protein, can distinguish different forms.Does not directly measure enzymatic activity.
ELISA Immuno-capture and quantification of total protease protein.Colorimetric or fluorescent signal proportional to protein amount.High (pg to ng range)HighHighly quantitative for protein concentration, high throughput.Does not measure enzymatic activity.
FRET-based Assay Cleavage of a peptide linking a FRET donor and acceptor pair.Change in the ratio of donor to acceptor fluorescence.High (amol range)HighHigh sensitivity, suitable for live-cell imaging and real-time kinetics.Requires specific design of FRET probes for each protease.

Experimental Protocols

This compound Protease Activity Assay Protocol (General)
  • Sample Preparation : Prepare cell lysates or purified enzyme solutions in an appropriate assay buffer. For live-cell imaging, culture cells to the desired confluency in a suitable imaging plate.

  • Substrate Preparation : Dissolve this compound in DMSO to create a stock solution. Dilute the stock solution to the desired working concentration in the assay buffer.

  • Assay Execution :

    • For in vitro assays, add the this compound working solution to the samples in a microplate.

    • For live-cell assays, add the this compound working solution directly to the cell culture medium.

  • Incubation : Incubate the reaction at the optimal temperature for the protease (e.g., 37°C).

  • Measurement : Measure the fluorescence intensity at regular intervals using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 496 nm and 520 nm, respectively.

  • Data Analysis : Calculate the rate of increase in fluorescence to determine the protease activity.

Gel Zymography Protocol
  • Gel Preparation : Prepare a polyacrylamide gel containing a copolymerized substrate, such as gelatin or casein, at a final concentration of 0.1%.

  • Sample Preparation : Mix protein samples with a non-reducing loading buffer. Do not heat the samples, as this will irreversibly denature the protease.

  • Electrophoresis : Run the samples on the gel under non-denaturing conditions at 4°C.

  • Renaturation : After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the protease to renature.

  • Incubation : Incubate the gel in a developing buffer containing necessary co-factors (e.g., Ca2+ and Zn2+ for metalloproteinases) at 37°C for several hours to overnight.

  • Staining and Destaining : Stain the gel with Coomassie Brilliant Blue R-250. Areas of protease activity will appear as clear bands against a blue background, as the substrate has been degraded. Destain the gel until the bands are clearly visible.

  • Data Analysis : Quantify the clear bands using densitometry software.

Western Blot Protocol
  • Sample Preparation : Lyse cells or prepare tissue extracts in a lysis buffer containing protease inhibitors to prevent degradation of the target protein.

  • Protein Quantification : Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Electrophoresis : Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation :

    • Incubate the membrane with a primary antibody specific to the protease of interest.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Data Analysis : Quantify the band intensities using densitometry software.

ELISA Protocol (Sandwich ELISA)
  • Coating : Coat a 96-well microplate with a capture antibody specific for the target protease and incubate overnight.

  • Blocking : Wash the plate and block any remaining non-specific binding sites with a blocking buffer.

  • Sample Incubation : Add the samples and standards to the wells and incubate to allow the protease to bind to the capture antibody.

  • Detection Antibody Incubation : Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the protease.

  • Streptavidin-HRP Incubation : Wash the plate and add streptavidin-HRP conjugate.

  • Substrate Addition : Wash the plate and add a chromogenic substrate (e.g., TMB).

  • Measurement : Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis : Generate a standard curve from the standards and use it to calculate the concentration of the protease in the samples.

Visualization of Workflows and Pathways

To further clarify the relationships between these methods and their application in a research setting, the following diagrams have been generated.

BZiPAR_Mechanism This compound Mechanism of Action This compound This compound (Non-fluorescent) Cleavage Proteolytic Cleavage This compound->Cleavage Protease Active Protease Protease->Cleavage R110 Rhodamine 110 (Fluorescent) Cleavage->R110 Peptide Peptide Fragments Cleavage->Peptide

This compound Mechanism of Action

Orthogonal_Validation_Workflow Orthogonal Validation Workflow cluster_primary Primary Assay cluster_validation Orthogonal Validation This compound This compound Assay (Protease Activity) Zymography Gel Zymography (Activity & MW) This compound->Zymography Confirms Activity WesternBlot Western Blot (Total Protein & MW) This compound->WesternBlot Confirms Presence ELISA ELISA (Total Protein Quantification) This compound->ELISA Quantifies Protein Zymography->WesternBlot Correlate

References

Safety Operating Guide

Navigating the Safe Disposal of BZiPAR: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing BZiPAR (bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide)), a substrate for trypsin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008[CLP], adherence to standard laboratory chemical waste procedures is essential to mitigate any potential risks.[1] This guide provides a clear, step-by-step process for the safe and effective disposal of this compound.

Key Chemical and Safety Data

A summary of this compound's properties relevant to handling and disposal is provided in the table below.

PropertyValueSource
Chemical NameRhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride[1][2]
Molecular FormulaC70H88Cl2N14O13[2]
Molecular Weight1404.5[2]
AppearanceOff-white to pink solid
SolubilitySoluble in DMSO
Hazard ClassificationNot classified as hazardous
Potential HazardsMay be harmful if swallowed or inhaled. May cause skin and eye irritation.
HMIS RatingHealth: 0, Flammability: 0, Physical Hazard: 0
NFPA RatingHealth: 0, Fire: 0, Reactivity: 0

Experimental Protocol for Disposal

The following procedure outlines the recommended steps for the proper disposal of unused or waste this compound. This protocol is based on general best practices for non-hazardous chemical waste and should be performed in accordance with your institution's specific environmental health and safety (EHS) guidelines.

Personnel Protective Equipment (PPE):

  • Safety glasses or goggles

  • Standard laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

Disposal Steps:

  • Segregation: Isolate the this compound waste from other laboratory waste streams. Do not mix with biohazardous, radioactive, or acutely toxic chemical waste.

  • Containerization:

    • Place the solid this compound waste into a clearly labeled, sealed, and non-reactive container. A high-density polyethylene (HDPE) container is recommended.

    • The label should include "this compound Waste," the chemical name, and the date of accumulation.

  • Waste Manifesting: Document the waste on your laboratory's chemical waste inventory or manifest as required by your institution's EHS department.

  • Storage: Store the sealed waste container in a designated chemical waste storage area, away from incompatible materials, until it is collected by your institution's hazardous waste management service.

  • Disposal of Contaminated Materials: Any materials, such as pipette tips or weighing paper, that have come into contact with this compound should be disposed of in the same solid chemical waste container.

  • Consult EHS: For large quantities of this compound waste or if you have any uncertainty regarding disposal procedures, always consult your institution's Environmental Health and Safety (EHS) office for guidance.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

BZiPAR_Disposal_Workflow start Start: this compound Waste Generated assess_hazard Assess Hazard Information (SDS Review) start->assess_hazard is_hazardous Is this compound Classified as Hazardous Waste? assess_hazard->is_hazardous segregate_waste Segregate as Non-Hazardous Chemical Waste is_hazardous->segregate_waste No follow_hazardous_protocol Follow Institutional Protocol for Hazardous Chemical Waste is_hazardous->follow_hazardous_protocol Yes non_hazardous_path No (Per Regulation EC 1272/2008) hazardous_path Yes containerize Place in Labeled, Sealed Container (HDPE) segregate_waste->containerize document_waste Document on Chemical Waste Inventory containerize->document_waste store_waste Store in Designated Chemical Waste Area document_waste->store_waste ehs_pickup Arrange for EHS Waste Collection store_waste->ehs_pickup

Caption: this compound Disposal Decision Workflow

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious laboratory setting.

References

Essential Safety and Operational Protocols for Handling BZiPAR

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with BZiPAR (rhodamine 110, bis-(CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and ensuring a secure laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

While this compound is not classified as hazardous under Regulation (EC) No 1272/2008, it is crucial to handle it with care, as with all laboratory chemicals.[1] The material may cause irritation to the eyes, skin, and respiratory tract, and could be harmful if ingested or inhaled.[1] Therefore, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment are mandatory.

Summary of Hazard Ratings and Recommended PPE

Hazard Assessment MetricRatingRecommended Personal Protective Equipment (PPE)
HMIS Classification Health: 0, Flammability: 0, Physical Hazard: 0Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety glasses.[2]
NFPA Rating Health: 0, Fire: 0, Reactivity: 0Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile) inspected before use.[3][4]
Potential Health Effects May be harmful if inhaled, swallowed, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation.Body Protection: Laboratory coat.
Respiratory Protection: Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust/aerosol generation is likely.

Experimental Protocols: Safe Handling Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a tightly closed, dry, and well-ventilated place.

  • Recommended storage temperature is 4°C.

Preparation of Solutions:

  • All handling of solid this compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Wear all recommended PPE, including safety glasses, a lab coat, and gloves.

  • Use a spatula to handle the solid compound. Avoid creating dust.

  • If weighing the compound, do so in a contained manner (e.g., on weighing paper within a fume hood).

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing. This compound is soluble in DMSO.

Working with this compound Solutions:

  • Always wear appropriate PPE when handling solutions containing this compound.

  • Avoid direct contact with the solution.

  • Work in a manner that minimizes the generation of aerosols.

  • After handling, wash hands thoroughly with soap and water.

Spill Management Plan

Minor Spills:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spillage.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).

  • For solid spills, carefully sweep up the material, avoiding dust generation.

  • Place the contained waste into a suitable, sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Major Spills:

  • Evacuate the immediate area.

  • Alert laboratory personnel and the safety officer.

  • Ensure the area is well-ventilated, if safe to do so.

  • Only trained personnel with appropriate respiratory protection should attempt to clean up a major spill.

  • Follow the same containment and cleanup procedures as for a minor spill, but with enhanced safety precautions.

Disposal Plan

All waste materials containing this compound should be treated as chemical waste and disposed of in accordance with institutional, local, and national regulations.

Solid Waste:

  • Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, labeled, and sealed waste container.

  • This container should be clearly marked as "Chemical Waste" and should list the contents.

Liquid Waste:

  • Collect liquid waste containing this compound in a designated, labeled, and sealed waste container.

  • The container should be compatible with the solvent used.

  • Do not mix with other incompatible waste streams.

Contaminated PPE:

  • Dispose of contaminated gloves and other disposable PPE in the designated chemical waste container.

  • Non-disposable PPE should be decontaminated appropriately before reuse.

PPE Selection Workflow

PPE_Selection_Workflow cluster_ppe PPE Levels start Start: Handling this compound task Assess Task-Specific Risks (e.g., weighing solid, preparing solution, etc.) start->task solid_handling Handling Solid this compound? task->solid_handling aerosol_risk Risk of Aerosol/Dust Generation? solid_handling->aerosol_risk Yes solution_handling Handling this compound Solution? solid_handling->solution_handling No ppe_basic Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves aerosol_risk->ppe_basic Low ppe_respirator Add Respiratory Protection (e.g., N95 or higher) aerosol_risk->ppe_respirator High splash_risk Risk of Splash? solution_handling->splash_risk Yes solution_handling->ppe_basic No splash_risk->ppe_basic No ppe_splash Add Face Shield/Goggles splash_risk->ppe_splash Yes end Proceed with Task ppe_basic->end ppe_respirator->solution_handling ppe_respirator->end ppe_splash->end ppe_full Full PPE Configuration: - Safety Goggles/Face Shield - Lab Coat - Nitrile Gloves - Respiratory Protection

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.